SID 7969543
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBIIQCLUIHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399071 | |
| Record name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868224-64-0 | |
| Record name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SID 7969543 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of SID 7969543
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of Steroidogenic Factor-1 (SF-1), a key nuclear receptor encoded by the NR5A1 gene.[1][2] SF-1 is a master regulator of endocrine function, playing a critical role in the development and function of the adrenal glands and gonads, as well as in sex determination.[3][4] It functions as a transcription factor that, upon binding to specific DNA sequences, modulates the expression of genes essential for steroidogenesis.[5] Given the role of SF-1 in various physiological and pathological processes, including hormone-dependent cancers, its inhibitors, such as this compound, are valuable chemical probes for research and potential therapeutic development.[2] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the transcriptional activity of Steroidogenic Factor-1.[1] SF-1, as a constitutively active nuclear receptor, binds to hormone response elements on the promoters of its target genes, thereby driving the expression of proteins involved in the steroid biosynthesis pathway.[5][6] this compound functions by binding to the SF-1 receptor, which in turn prevents the receptor from effectively initiating the transcription of these target genes.[5] This inhibitory action leads to a downstream reduction in the synthesis of steroid hormones. The isoquinolinone scaffold of this compound is the core chemical structure responsible for its inhibitory activity.[2]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in a series of cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | Target | SID | IC50 (µM) |
| Primary Transactivation Assay | Chimeric SF-1 | 7969543 | 0.76 |
| Full-Length SF-1 Assay | Full-length SF-1 | 7969543 | 0.030 |
| Counterscreen Assay | RORα | 7969543 | >33 |
| Counterscreen Assay | VP16 | 7969543 | >33 |
| Cytotoxicity Assay | - | 7969543 | >99 |
Data sourced from PubChem Probe Report for Inhibitors of SF-1/NR5A1 and "Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS".[1][7]
Experimental Protocols
The identification of this compound as an SF-1 inhibitor was achieved through a functional ultra-high-throughput screening (uHTS) campaign. The core experimental protocol is detailed below.
Primary SF-1 Transactivation Assay (uHTS)
This cell-based assay was designed to identify inhibitors of SF-1 transcriptional activity.
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Cell Line: A stable cell line co-transfected with two plasmids was used. The first plasmid contains a chimeric SF-1 construct, and the second contains a reporter gene (e.g., luciferase) under the control of a promoter with SF-1 response elements.
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Assay Principle: In the absence of an inhibitor, the constitutively active SF-1 chimera binds to the response element and drives the expression of the reporter gene. An inhibitor will suppress this transactivation, leading to a decrease in the reporter signal.
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Procedure:
-
Cells were dispensed into 1536-well microplates.
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A library of 64,908 compounds, including this compound, was screened at a final nominal concentration of 10 µM.
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Control wells containing cells treated with DMSO were used to establish baseline activity (High Control), and wells with cells lacking the SF-1 construct were used as a negative control (Low Control).
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After an incubation period, the reporter gene activity was measured (e.g., luminescence for a luciferase reporter).
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-
Data Analysis: The percentage of inhibition for each compound was calculated relative to the high and low controls. Compounds showing significant inhibition were selected for further characterization.
Counterscreen Assays
To ensure the selectivity of the identified inhibitors, counterscreens were performed against other nuclear receptors, such as the retinoic acid receptor-related orphan receptor α (RORα), and a general transcription factor activator (VP16).[2][7] The protocols for these assays are similar to the primary screen, but with cell lines expressing the respective target proteins. A cytotoxicity assay (e.g., CellTiter-Glo) was also performed to rule out non-specific effects due to cell death.[7]
Visualizations
SF-1 Signaling Pathway and Inhibition by this compound
References
- 1. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 5. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
SID 7969543: A Technical Guide for its Application as a Chemical Probe for NR5A1 (SF-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the characterization and application of SID 7969543, a selective chemical probe for the nuclear receptor NR5A1, also known as Steroidogenic Factor 1 (SF-1). This guide includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a depiction of its role within the NR5A1 signaling pathway.
Quantitative Data Summary
This compound has been identified as a potent and selective inhibitor of NR5A1. The following tables summarize the key quantitative data regarding its in vitro activity, cellular activity, and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.76 µM | In vitro SF-1 Inhibition | [1] |
| IC50 | 30 nM | SF-1-dependent Luciferase Expression (HEK 293T cells) |
Table 1: In Vitro and Cellular Activity of this compound against NR5A1 (SF-1)
| Target | IC50 | Assay Type | Reference |
| RORα | >33 µM | Luciferase Reporter Assay | [1] |
| VP16 | >33 µM | Luciferase Reporter Assay | [1] |
| Cytotoxicity | >99 µM | CellTiter-Glo Assay | [1] |
Table 2: Selectivity and Cytotoxicity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are based on the information available in the PubChem BioAssay database.[1]
SF-1 Luciferase Reporter Gene Assay (PubChem AID 600)
This cell-based assay was utilized for the primary high-throughput screening and confirmation of this compound as an inhibitor of NR5A1.
Objective: To identify compounds that inhibit the transcriptional activity of a Gal4 DNA-binding domain (DBD) fused to the human SF-1 ligand-binding domain (LBD) in a luciferase reporter gene assay.
Materials:
-
Cell Line: HEK293T cells
-
Plasmids:
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pFA-hSF-1 (encoding Gal4 DBD-human SF-1 LBD)
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pFR-Luc (encoding a luciferase reporter gene under the control of a Gal4 upstream activating sequence)
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pRL-TK (encoding Renilla luciferase for normalization)
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-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Lipofectamine™ 2000 Transfection Reagent
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Dual-Glo® Luciferase Assay System
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Test compounds (including this compound) dissolved in DMSO
-
Methodology:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
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Transfection:
-
Seed HEK293T cells into 384-well plates.
-
On the following day, co-transfect the cells with the pFA-hSF-1, pFR-Luc, and pRL-TK plasmids using Lipofectamine™ 2000 according to the manufacturer's protocol.
-
-
Compound Addition:
-
After a 4-6 hour incubation period post-transfection, add the test compounds (including this compound) at various concentrations to the wells. The final DMSO concentration should be kept below 1%.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
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Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the Dual-Glo® Luciferase Reagent to measure firefly luciferase activity (SF-1 activity).
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Add the Stop & Glo® Reagent to quench the firefly luciferase signal and measure Renilla luciferase activity (for normalization).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition relative to DMSO-treated controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
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RORα and VP16 Counterscreening Assays (PubChem AID 599)
These assays were used to assess the selectivity of this compound against another nuclear receptor (RORα) and a general transcriptional activator (VP16).
Objective: To determine if this compound inhibits the transcriptional activity of Gal4 DBD-fused RORα LBD or Gal4 DBD-fused VP16 activation domain.
Methodology:
The protocol is identical to the SF-1 Luciferase Reporter Gene Assay (Section 2.1) with the following key difference in the plasmid used for transfection:
-
For RORα Counterscreen: pFA-hRORα plasmid (encoding Gal4 DBD-human RORα LBD) is used instead of pFA-hSF-1.
-
For VP16 Counterscreen: pGal4DBD-VP16 plasmid is used instead of pFA-hSF-1.
Cell Viability Assay (CellTiter-Glo®)
This assay was performed to assess the cytotoxicity of this compound.[1]
Objective: To measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
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Cell Seeding: Seed HEK293T cells in 384-well plates at a suitable density.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for the desired duration (e.g., 24 or 48 hours).
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Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
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Add the CellTiter-Glo® Reagent to each well.
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Measurement: Record the luminescence using a plate reader.
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Data Analysis: Express cell viability as a percentage relative to DMSO-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the NR5A1 signaling pathway and the experimental workflow for the validation of this compound as a chemical probe.
Caption: NR5A1 (SF-1) Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the Identification and Validation of this compound.
References
An In-depth Technical Guide on the Investigation of Steroidogenic Factor-1 (SF-1) and its Inhibitor, SID 7969543
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidogenic Factor-1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, is a master regulator of endocrine function and development.[1][2] It plays a pivotal role in the development of the adrenal glands and gonads, and in the transcriptional regulation of genes involved in steroidogenesis.[1][2][3] Dysregulation of SF-1 has been implicated in various pathologies, including adrenal and gonadal disorders and adrenocortical tumors, making it a significant target for therapeutic intervention.[2] This guide provides a comprehensive technical overview of SF-1 and a selective inhibitor, SID 7969543. It details the molecular characteristics of SF-1, its role in key signaling pathways, and methodologies for its investigation. Furthermore, it presents a thorough analysis of this compound, including its inhibitory properties and the experimental workflows for its characterization. This document is intended to serve as a valuable resource for researchers in endocrinology, oncology, and drug discovery.
Introduction to Steroidogenic Factor-1 (SF-1)
SF-1 is a transcription factor that binds to DNA as a monomer, a feature that distinguishes it from many other nuclear receptors.[2] Its structure comprises a DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD).[4] SF-1 controls the expression of a multitude of genes crucial for sexual development, reproduction, and metabolism by binding to their promoter regions.[3] Key target genes include those encoding for steroidogenic enzymes such as cytochrome P450 steroid hydroxylases.[1][3]
The Role of SF-1 in Signaling Pathways
SF-1 activity is modulated by several signaling pathways, integrating various cellular signals to control gene expression. The primary pathways include the cAMP/PKA, Wnt, and MAPK signaling cascades.
cAMP/Protein Kinase A (PKA) Pathway
The cAMP/PKA pathway is intricately linked with SF-1's function in steroidogenesis. Many genes regulated by SF-1 are also responsive to cAMP signaling.[1] While the precise mechanisms are complex and promoter-specific, it is understood that PKA can phosphorylate SF-1, thereby modulating its transcriptional activity and its interaction with co-activators.
Wnt Signaling Pathway
The Wnt signaling pathway also impacts SF-1-mediated gene expression. Activation of the Wnt pathway leads to the accumulation of β-catenin in the nucleus, which can then interact with SF-1 to synergistically regulate the expression of target genes.[1]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway can also regulate SF-1 activity. Phosphorylation of SF-1 by MAPKs can enhance its transcriptional activity and its interaction with cofactors. This provides a mechanism for extracellular signals to influence steroid hormone synthesis.
This compound: A Selective SF-1 Inhibitor
This compound is a selective inhibitor of SF-1, identified through ultra-high-throughput screening. Its chemical name is Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.
| Assay Type | Target | IC50 (µM) | Reference |
| SF-1-dependent luciferase expression | SF-1 | 0.03 | [5] |
| Competitive Binding Assay | SF-1 | 0.76 | [5][6] |
| Competitive Binding Assay | RORα | >33 | [5][6] |
| Competitive Binding Assay | VP16 | >33 | [5][6] |
| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| HEK 293T | SF-1-triggered luciferase expression | Luciferase activity | 30 | [5] |
Experimental Protocols
Luciferase Reporter Assay for SF-1 Activity
This assay is used to quantify the transcriptional activity of SF-1 in response to potential modulators like this compound.
Materials:
-
HEK 293T cells
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SF-1 expression plasmid
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Luciferase reporter plasmid containing SF-1 response elements
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SF-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
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Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Identify SF-1 Interacting Proteins
This technique is employed to isolate SF-1 and its interacting protein partners from a cell lysate.
Materials:
-
Cells expressing endogenous or tagged SF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-SF-1 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Protocol:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to SF-1 or the tag on recombinant SF-1.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Experimental Workflow for Characterizing SF-1 Inhibitors
The following workflow outlines a comprehensive approach for the discovery and characterization of novel SF-1 inhibitors.
Conclusion
SF-1 is a critical transcription factor with a well-established role in endocrine development and function. Its involvement in disease makes it an attractive therapeutic target. This compound has been identified as a potent and selective inhibitor of SF-1, providing a valuable tool for further research into the biological functions of SF-1 and for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for the investigation of SF-1 and its inhibitors, facilitating advancements in our understanding of this key nuclear receptor and its role in health and disease.
References
- 1. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic Factor 1, a Goldilocks Transcription Factor from Adrenocortical Organogenesis to Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Steroidogenic Factor 1 Is Mediated by Cyclin-Dependent Kinase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. molecular-aspects-of-steroidogenic-factor-1-sf-1 - Ask this paper | Bohrium [bohrium.com]
The Inhibitory Effect of SID 7969543 on the Steroidogenesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the small molecule SID 7969543 on the steroidogenesis pathway. This compound has been identified as a selective inhibitor of Steroidogenic Factor-1 (SF-1), a critical nuclear receptor transcription factor that governs the expression of a multitude of genes essential for steroid hormone biosynthesis. By targeting SF-1, this compound effectively modulates the entire steroidogenic cascade, presenting a significant tool for research in endocrinology and a potential therapeutic agent for disorders characterized by steroid hormone dysregulation. This document details the mechanism of action of this compound, its impact on key steroidogenic enzymes, and provides relevant experimental protocols and data presented in a clear, structured format.
Introduction to the Steroidogenesis Pathway
The synthesis of steroid hormones, a process known as steroidogenesis, is a complex and tightly regulated pathway essential for a vast array of physiological functions, including sexual development, stress response, and maintenance of salt and water balance. This pathway commences with the conversion of cholesterol into pregnenolone, a rate-limiting step that occurs within the mitochondria. A series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases, subsequently modify pregnenolone to produce the various classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.
The expression of the requisite steroidogenic enzymes is predominantly controlled at the transcriptional level by the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). SF-1 is a master regulator of the steroidogenic pathway, and its activity is crucial for the development and function of steroidogenic tissues such as the adrenal glands, gonads, and placenta.
This compound: A Selective Inhibitor of Steroidogenic Factor-1 (SF-1)
This compound is a small molecule that has been characterized as a selective inhibitor of SF-1. Its inhibitory action on SF-1 provides a powerful means to dissect the role of this transcription factor in the steroidogenesis pathway and to explore the therapeutic potential of SF-1 antagonism.
Chemical Name: 2-(diethylamino)-N-[[1-(2,4-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]amino]carbonyl]-acetamide
Mechanism of Action
This compound exerts its effect by directly binding to SF-1, thereby inhibiting its transcriptional activity. This prevents the activation of SF-1 target genes, which encode for the key enzymes and proteins involved in steroid hormone synthesis. The primary mechanism is the disruption of the recruitment of co-activators necessary for gene transcription, leading to a downstream suppression of the entire steroidogenesis pathway.
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in cell-based reporter assays. These assays typically utilize a reporter gene, such as luciferase, under the control of a promoter containing SF-1 response elements.
| Assay Type | Cell Line | Target | IC50 | Reference |
| SF-1 Dependent Luciferase Expression | HEK293T | SF-1 (NR5A1) | 30 nM | [1] |
| RORα Dependent Luciferase Expression | HEK293T | RORα | >33 µM | [1] |
| VP16 Fusion Protein Activity | HEK293T | - | >33 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different in vitro assays. The data demonstrates the high selectivity of this compound for SF-1 over other nuclear receptors like RORα.[1]
Impact of this compound on the Steroidogenesis Pathway
By inhibiting SF-1, this compound is expected to downregulate the expression of numerous genes critical for steroidogenesis. The following table outlines the key SF-1 target genes in this pathway and the predicted effect of this compound on their expression.
| Gene | Protein Product | Function in Steroidogenesis | Predicted Effect of this compound |
| StAR | Steroidogenic Acute Regulatory Protein | Transports cholesterol into the mitochondria (rate-limiting step) | Downregulation |
| CYP11A1 | Cholesterol side-chain cleavage enzyme | Converts cholesterol to pregnenolone | Downregulation |
| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | Converts pregnenolone to progesterone | Downregulation |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Hydroxylates pregnenolone and progesterone; converts 17-hydroxyprogesterone to androstenedione | Downregulation |
| CYP21A2 | 21-hydroxylase | Converts progesterone to 11-deoxycorticosterone and 17-hydroxyprogesterone to 11-deoxycortisol | Downregulation |
| CYP11B1 | 11β-hydroxylase | Converts 11-deoxycortisol to cortisol | Downregulation |
| CYP11B2 | Aldosterone synthase | Converts corticosterone to aldosterone | Downregulation |
| CYP19A1 | Aromatase | Converts androgens to estrogens | Downregulation |
Table 2: Predicted Effect of this compound on Key SF-1 Target Genes in the Steroidogenesis Pathway. This table outlines the major enzymes and proteins in the steroidogenesis pathway that are transcriptionally regulated by SF-1 and are therefore expected to be downregulated by this compound.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the steroidogenesis pathway and the inhibitory effect of this compound.
The Steroidogenesis Signaling Pathway
Figure 1: The Steroidogenesis Pathway. A simplified diagram illustrating the major steps and enzymatic conversions in the synthesis of steroid hormones.
Mechanism of this compound Inhibition
References
A Technical Guide to Steroidogenic Factor-1 (SF-1) Inhibition in the Context of Adrenocortical Carcinoma
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct research specifically investigating the compound SID 7969543 in the context of adrenocortical carcinoma (ACC). This document, therefore, provides a detailed technical overview of this compound's known target, Steroidogenic Factor-1 (SF-1), and its significant role in ACC. It also covers the core pathophysiology of ACC, established therapeutic strategies, and relevant experimental protocols to serve as a valuable resource for researchers and drug development professionals.
Introduction to Adrenocortical Carcinoma
Adrenocortical carcinoma is a rare and aggressive endocrine malignancy with a poor prognosis.[1] The incidence is estimated to be 0.5 to 2 cases per million people annually.[2] ACC can be either functional, leading to the overproduction of steroid hormones and associated clinical syndromes, or non-functional.[1] Surgical resection remains the primary curative treatment for localized disease; however, recurrence is common.[2][3] For advanced or metastatic ACC, systemic therapies are limited and often have significant toxicities.[4] The mainstay of treatment for advanced disease includes mitotane, an adrenolytic agent, often in combination with cytotoxic chemotherapy regimens like etoposide, doxorubicin, and cisplatin (EDP).[1][5] The limited efficacy of current treatments underscores the urgent need for novel therapeutic targets and agents.[4]
Steroidogenic Factor-1 (SF-1/NR5A1): A Key Regulator and Potential Therapeutic Target in ACC
Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a crucial transcription factor for the development and function of the adrenal glands and gonads.[6][7] It plays a master regulatory role in steroidogenesis by controlling the expression of genes encoding steroidogenic enzymes.[7][8]
The Role of SF-1 in Adrenocortical Carcinogenesis
Multiple lines of evidence implicate the dysregulation of SF-1 in the pathogenesis of ACC. Studies have shown that an increased dosage of SF-1 can activate adrenocortical cell proliferation and lead to the formation of adrenocortical neoplasms.[6][9] Overexpression of SF-1 has been observed in a majority of childhood adrenocortical tumors and is associated with a poorer prognosis in adult ACC.[10][11] This makes SF-1 a compelling target for the development of novel therapies for ACC.
This compound: A Selective SF-1 Inhibitor
This compound is a small molecule identified through high-throughput screening as a selective inhibitor of SF-1.[12] It belongs to the isoquinolinone chemical class.[12] this compound and its analogs have been shown to inhibit the transcriptional activity of SF-1 in cell-based assays.[12][13] While its direct effects on ACC cells have not been reported, its mechanism of action as an SF-1 inhibitor suggests potential therapeutic utility in this cancer where SF-1 is a known driver.
Mechanism of Action of SF-1 Inhibitors: SF-1 inhibitors, like this compound, are thought to function by binding to the SF-1 receptor, which in turn prevents its interaction with DNA and subsequent transcriptional activation of its target genes.[14] By occupying the ligand-binding domain of SF-1, these inhibitors render the transcription factor incapable of initiating the expression of genes essential for steroid hormone production and cell proliferation.[14]
Key Signaling Pathways in Adrenocortical Carcinoma
The molecular landscape of ACC is characterized by the alteration of several key signaling pathways that drive tumorigenesis and progression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently activated in both benign and malignant adrenocortical tumors.[15][16] Somatic mutations in genes such as CTNNB1 (encoding β-catenin) and ZNRF3 are common events leading to the constitutive activation of this pathway.[15][16] This results in the nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.
Insulin-like Growth Factor (IGF) Signaling Pathway
Overexpression of insulin-like growth factor 2 (IGF2) is a hallmark of ACC and is observed in the majority of cases.[4][17] IGF2 acts as a potent mitogen, promoting cell proliferation and survival through the activation of the IGF1 receptor (IGF1R) and subsequent downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways.[17][18]
SF-1 Signaling Pathway and Inhibition
SF-1 regulates the transcription of numerous genes involved in steroidogenesis and adrenal development.[8] Its activity is modulated by various co-factors and post-translational modifications.[6] In ACC, increased SF-1 dosage drives proliferation.[9] An SF-1 inhibitor like this compound would block the transcriptional activity of SF-1, thereby reducing the expression of its target genes.
Current Therapeutic Strategies and Quantitative Data
Systemic Therapies for Advanced Adrenocortical Carcinoma
The systemic treatment of advanced ACC is challenging. The following table summarizes the efficacy of commonly used regimens.
| Treatment Regimen | Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| Mitotane Monotherapy | ~20-30% | ~3 | ~18.5 | [4] |
| EDP-M (Etoposide, Doxorubicin, Cisplatin + Mitotane) | 23.2% | 5.0 | 14.8 | [4] |
| Streptozotocin + Mitotane | 9.2% | 2.1 | 12.0 | [4] |
Adjuvant Therapy
The role of adjuvant mitotane after complete surgical resection remains a topic of debate, but it is often considered for patients with a high risk of recurrence.[2][19]
Experimental Protocols
Establishment of Adrenocortical Carcinoma Cell Lines and Patient-Derived Xenografts (PDX)
-
Cell Line Establishment: Fresh tumor tissue is mechanically and enzymatically dissociated. The resulting cell suspension is cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, and selenite). Adherent cells are serially passaged to establish a stable cell line.[20]
-
PDX Establishment: Fresh human ACC tumor samples are implanted subcutaneously into the flanks of immunocompromised mice (e.g., athymic nu/nu mice). Tumors are allowed to grow and can be passaged to subsequent generations of mice for further studies.[20]
Cell Line Transfection and Transduction
-
Transient Transfection: ACC cell lines can be transiently transfected with expression vectors using lipid-based reagents such as Lipofectamine 3000, following the manufacturer's protocol. Transfection efficiency can be assessed using reporter genes like GFP.[20]
-
Lentiviral Transduction: For stable gene expression, lentiviral vectors can be used to transduce ACC cell lines. Following transduction, stable cell lines can be generated through selection with an appropriate antibiotic.[20]
Immunohistochemistry for SF-1 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.
-
Immunostaining: Sections are incubated with a primary antibody against SF-1, followed by a secondary antibody and a detection system. The intensity and percentage of positive cells are scored to determine the level of SF-1 expression.[10][11]
References
- 1. Adrenocortical carcinoma - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Adrenocortical Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Current Status and Future Targeted Therapy in Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic therapy for adrenocortical carcinoma: a review - Hallanger-Johnson - AME Medical Journal [amj.amegroups.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 8. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Diagnostic and prognostic utility of SF-1 in adrenal cortical tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Signaling pathways in adrenocortical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adrenocortical Carcinoma Treatment (PDQ®) - NCI [cancer.gov]
- 20. Development of New Preclinical Models to Advance Adrenocortical Carcinoma Research - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacology of Isoquinolinone SF-1 Inhibitors
This technical guide provides a comprehensive overview of the pharmacology of isoquinolinone inhibitors of Steroidogenic Factor 1 (SF-1), a key nuclear receptor in endocrine function and development. This document details their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization, offering a valuable resource for researchers in endocrinology, oncology, and drug discovery.
Introduction to Steroidogenic Factor 1 (SF-1)
Steroidogenic Factor 1 (SF-1), also known as NR5A1, is a crucial transcription factor belonging to the nuclear receptor superfamily. It is a master regulator of endocrine function, playing a pivotal role in the development and function of the adrenal glands and gonads. SF-1 controls the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction. Its expression is found in the pituitary, testes, ovaries, and adrenal glands. Given its central role in these biological processes, SF-1 has emerged as a significant therapeutic target for various conditions, including hormone-dependent cancers and metabolic disorders.
Isoquinolinones are a class of chemical compounds that have been identified as potent and selective inhibitors of SF-1. These small molecules offer valuable tools to probe the biological functions of SF-1 and hold therapeutic potential for diseases where SF-1 activity is dysregulated.
Mechanism of Action
Isoquinolinone SF-1 inhibitors function by binding to the SF-1 receptor, which in turn prevents its interaction with DNA and subsequent transcriptional activity. Normally, SF-1 binds to specific DNA sequences known as hormone response elements to promote the transcription of genes essential for steroid hormone production. The inhibitors disrupt this process, likely by occupying the ligand-binding domain of SF-1, rendering it incapable of initiating gene transcription. This leads to a decrease in the production of steroid hormones. Some SF-1 inhibitors may act as competitive antagonists, while others might induce conformational changes that impair the receptor's function. It has also been suggested that some inhibitors could promote the degradation of the SF-1 receptor itself.
Unveiling the Potential of SID 7969543 in Endocrine Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SID 7969543, a selective inhibitor of Steroidogenic Factor 1 (SF-1), for its application in the study of endocrine disorders. This document outlines the compound's activity, relevant experimental protocols, and the biological pathways it modulates.
Introduction to this compound and Steroidogenic Factor 1 (SF-1)
This compound is a potent and selective small molecule inhibitor of Steroidogenic Factor 1 (SF-1), a crucial nuclear receptor encoded by the NR5A1 gene.[1] SF-1 is a master regulator of endocrine development and function, playing a pivotal role in the adrenal glands, gonads, pituitary, and hypothalamus.[2][3][4] It governs the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction.[5][6]
Dysregulation of SF-1 activity has been implicated in a variety of endocrine disorders, including adrenal insufficiency, gonadal dysgenesis, sex reversal, infertility, endometriosis, and adrenocortical tumors.[3][7][8] As a selective inhibitor, this compound serves as a valuable chemical probe to investigate the physiological and pathological roles of SF-1, and to explore its potential as a therapeutic target.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency and selectivity data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| Steroidogenic Factor 1 (SF-1) | Luciferase Reporter Assay | HEK 293T | 30 nM | [1] |
| Steroidogenic Factor 1 (SF-1) | Biochemical Assay | - | 760 nM (0.76 µM) | [1] |
Table 2: Selectivity Profile of this compound against Other Nuclear Receptors
| Target | Assay Type | IC50 (µM) | Reference |
| Retinoid-related orphan receptor alpha (RORα) | Luciferase Reporter Assay | >33 | [1] |
| VP16 (Herpes Simplex Virus trans-activator protein) | Luciferase Reporter Assay | >33 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the characterization of this compound.
SF-1 Inhibition Luciferase Reporter Gene Assay
This assay is designed to measure the ability of a compound to inhibit SF-1-mediated gene transcription in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SF-1.
Materials:
-
HEK 293T cells (or CHO-K1 cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmid for full-length human SF-1 (NR5A1)
-
Luciferase reporter plasmid containing multiple SF-1 response elements (SFREs) upstream of the firefly luciferase gene (e.g., pGL4-SFRE-luc)
-
A constitutively expressing Renilla luciferase plasmid for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SF-1 expression plasmid, the SFRE-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminometry:
-
Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Steroidogenic Factor 1 (SF-1) Signaling Pathway
The following diagram illustrates the central role of SF-1 in the regulation of steroidogenesis and its inhibition by this compound.
Caption: SF-1 signaling pathway in steroidogenesis and its inhibition by this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical workflow for characterizing the inhibitory activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of the nuclear receptor steroidogenic factor 1 in endocrine differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 6. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidogenic factor-1 (SF-1, NR5A1) and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of SID 7969543: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of SID 7969543, a selective inhibitor of Steroidogenic Factor-1 (SF-1, NR5A1), for researchers, scientists, and drug development professionals. This compound serves as a valuable chemical probe for investigating the multifaceted roles of SF-1 in health and disease.
Core Compound Properties
This compound, chemically identified as Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate, is a potent and selective antagonist of the orphan nuclear receptor SF-1.[1][2] It was identified through a functional ultra-high-throughput screening (uHTS) and belongs to an isoquinolinone chemical class.[3][4][5]
| Property | Value |
| Chemical Name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate |
| Molecular Formula | C24H24N2O7 |
| Molecular Weight | 452.46 g/mol |
| CAS Number | 868224-64-0 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Analysis of In Vitro Activity
This compound has been characterized in multiple in vitro assays to determine its potency and selectivity as an SF-1 inhibitor.[3][4] The following table summarizes the key quantitative data.
| Assay Type | Target | Cell Line | IC50 |
| Transactivation Assay (chimeric construct) | SF-1 | HEK293T | 760 nM |
| Transactivation Assay (full-length protein) | SF-1 | HEK293T | 30 nM |
| Selectivity Assay | RORα | HEK293T | >33 µM |
| Selectivity Assay | VP16 | HEK293T | >33 µM |
The Role of SF-1 in Cellular Signaling
Steroidogenic Factor-1 is a master regulator of endocrine development and function, with critical roles in the adrenal glands, gonads, and pituitary.[1] It governs the expression of a wide array of genes involved in steroidogenesis, sex determination, and reproduction.[6] The inhibitory action of this compound on SF-1 provides a tool to dissect these complex signaling networks.
References
- 1. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of small molecule inhibitors of the orphan nuclear receptor steroidogenic factor-1 (NR5A1) based on isoquinolinone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent, selective and cell penetrant inhibitors of SF-1 by functional ultra-high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
Methodological & Application
In Vitro Assay Protocol for SID 7969543 Not Publicly Available
Extensive searches for a publicly available in vitro assay protocol for the substance identifier (SID) 7969543 have not yielded any specific results. The identifier does not correspond to a publicly accessible record in major chemical and biological databases, including PubChem. Therefore, the detailed application notes, experimental protocols, data tables, and diagrams requested by researchers, scientists, and drug development professionals cannot be provided at this time.
Further investigation into scientific literature and public data repositories did not uncover any specific bioassay associated with SID 7969543. This suggests that the information may be proprietary, part of an unpublished study, or the identifier may be incorrect.
Researchers seeking information on this specific assay are advised to verify the substance identifier and consult any internal documentation or primary sources they may have. Without a valid and public SID, it is not possible to retrieve the associated experimental details necessary to fulfill the comprehensive requirements of the request.
Application Notes & Protocols: SID 7969543 Luciferase Reporter Gene Assay
These application notes provide a detailed protocol for a luciferase reporter gene assay to characterize the inhibitory activity of SID 7969543 on the Steroidogenic Factor-1 (SF-1), a key nuclear receptor in steroidogenesis.
Introduction
Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a critical transcription factor involved in the regulation of adrenal and gonadal development and the synthesis of steroid hormones. Dysregulation of SF-1 activity has been implicated in various endocrine disorders. This compound has been identified as a selective inhibitor of SF-1.[1] This document outlines a robust cell-based luciferase reporter gene assay to quantify the inhibitory potency of this compound on SF-1 transcriptional activity.
The assay utilizes a chimeric SF-1 receptor and a luciferase reporter system. The ligand-binding domain of SF-1 is fused to the DNA-binding domain of the yeast transcription factor Gal4. This chimeric protein, upon activation, binds to Gal4 response elements upstream of a luciferase reporter gene, driving its expression. Inhibition of SF-1 by compounds like this compound leads to a decrease in luciferase expression, which can be quantified as a reduction in luminescence.
Quantitative Data Summary
The inhibitory activity of this compound on SF-1 has been determined using luciferase reporter gene assays. The following table summarizes the reported potency of this compound.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | SF-1 | Luciferase Reporter Gene Assay | HEK293T | 30 ± 15 | [1] |
| This compound | SF-1 | Not Specified | - | 760 | [1] |
Note: The variation in IC50 values may be attributed to different assay conditions and methodologies. The 30 nM value was specifically obtained from an SF-1-triggered luciferase expression assay.[1]
Experimental Protocols
This protocol is adapted from established methods for assessing SF-1 activity using a luciferase reporter system.[2]
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells
-
Plasmids:
-
pFA-hSF-1: Expression vector for the Gal4 DNA-binding domain fused to the human SF-1 ligand-binding domain.
-
pG5-luc: Luciferase reporter vector containing five Gal4 response elements upstream of the firefly luciferase gene.
-
pRL-TK (or similar): Renilla luciferase control vector for normalization.
-
-
Transfection Reagent: TransIT-CHO Transfection Kit or similar.
-
Cell Culture Medium: F-12 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar, which includes a lysis buffer, luciferase assay reagent (for firefly luciferase), and a reagent to quench the firefly reaction and initiate the Renilla luciferase reaction (e.g., Stop & Glo® Reagent).[2]
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer: Plate-reading luminometer.
2. Cell Culture and Plating
-
Culture CHO-K1 cells in F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the CHO-K1 cells into 96-well or 384-well white, opaque assay plates at a density that will result in 60-80% confluency at the time of transfection.
3. Transfection
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.
-
For each well, co-transfect the cells with the pFA-hSF-1, pG5-luc, and pRL-TK plasmids. The optimal plasmid ratios and total DNA amount should be determined empirically.
-
Incubate the cells with the transfection complexes for the recommended duration (typically 4-6 hours).
-
After incubation, remove the transfection medium and replace it with a fresh complete culture medium.
4. Compound Treatment
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in the culture medium to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).
-
24 hours post-transfection, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the cells with the compound for 18-24 hours.
5. Luciferase Assay
-
Equilibrate the luciferase assay reagents to room temperature before use.
-
Remove the culture medium from the wells.
-
Wash the cells gently with 1X Phosphate-Buffered Saline (PBS).
-
Add the appropriate volume of passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Following the manufacturer's instructions for the dual-luciferase assay system: a. Add the firefly luciferase assay reagent to each well. b. Measure the firefly luminescence using a luminometer. c. Add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and initiate the Renilla luciferase reaction. d. Measure the Renilla luminescence.
6. Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of SF-1 activity.
Visualizations
Caption: Workflow for the this compound luciferase reporter gene assay.
References
Application Notes and Protocols for Steroid Hormone Profiling
Topic: SID 7969543 Treatment for Steroid Hormone Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid hormones are a critical class of signaling molecules derived from cholesterol that regulate a vast array of physiological processes, including metabolism, inflammation, immune function, and sexual development.[1] The intricate network of steroid synthesis and metabolism, known as the steroidome, is a key area of investigation in endocrinology, oncology, and drug development. Comprehensive profiling of steroid hormones provides invaluable insights into the pathophysiology of various diseases and the mechanism of action of therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in steroid hormone profiling. While specific data on this compound is not publicly available, these guidelines present a robust framework for its characterization and application in steroid analysis using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The protocols outlined below are based on established methodologies for comprehensive steroid profiling.[2][3][4][5][6]
Signaling Pathway: Steroid Hormone Biosynthesis
The synthesis of all steroid hormones begins with cholesterol.[1][7][8] A cascade of enzymatic reactions, primarily involving cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs), converts cholesterol into various steroid intermediates and active hormones in tissues such as the adrenal glands and gonads.[9] Understanding this pathway is crucial for interpreting shifts in steroid profiles following treatment with investigational compounds like this compound.
Caption: Simplified overview of the major steroid hormone biosynthesis pathways.
Experimental Protocols
Protocol 1: In Vitro Steroid Hormone Profiling in H295R Cells
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses most of the key enzymes required for steroid biosynthesis.[10] This protocol details a method for assessing the effect of this compound on steroid hormone production in these cells.
Materials:
-
H295R cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (charcoal-stripped)
-
This compound
-
Internal standards (e.g., deuterated steroid analogs)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture H295R cells in DMEM/F12 supplemented with charcoal-stripped fetal bovine serum.
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound or vehicle control for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Add a mixture of internal standards to each sample.
-
-
Steroid Extraction (Solid-Phase Extraction):
-
Condition SPE cartridges with methanol followed by water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the steroids with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column with a gradient elution of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium fluoride.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for the detection and quantification of a panel of steroid hormones.
-
Protocol 2: In Vivo Steroid Hormone Profiling in a Rodent Model
This protocol describes the assessment of this compound's effect on systemic steroid hormone levels in a preclinical rodent model.
Materials:
-
Laboratory rodents (e.g., rats or mice)
-
This compound formulation for in vivo administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Internal standards
-
Liquid-liquid extraction or solid-phase extraction reagents
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Sample Collection:
-
At designated time points post-dosing, collect blood samples into EDTA tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
Add internal standards to each plasma sample.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the steroids to a new tube.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the LC-MS/MS method described in Protocol 1.
-
Experimental Workflow
The following diagram illustrates the general workflow for steroid hormone profiling experiments.
Caption: General workflow for in vitro and in vivo steroid hormone profiling.
Data Presentation
Quantitative data from steroid profiling experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Steroid Hormone Levels in H295R Cells
| Steroid Hormone | Vehicle Control (ng/mL) | This compound (Low Conc.) (ng/mL) | This compound (High Conc.) (ng/mL) | p-value |
| Pregnenolone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Progesterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| 17-OH-Progesterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Deoxycorticosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Corticosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Aldosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| 11-Deoxycortisol | Mean ± SD | Mean ± SD | Mean ± SD | |
| Cortisol | Mean ± SD | Mean ± SD | Mean ± SD | |
| DHEA | Mean ± SD | Mean ± SD | Mean ± SD | |
| Androstenedione | Mean ± SD | Mean ± SD | Mean ± SD | |
| Testosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Estradiol | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Plasma Steroid Hormone Concentrations in Rodents Treated with this compound
| Steroid Hormone | Vehicle Control (ng/mL) | This compound (Dose 1) (ng/mL) | This compound (Dose 2) (ng/mL) | p-value |
| Corticosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Aldosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Progesterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Testosterone | Mean ± SD | Mean ± SD | Mean ± SD | |
| Estradiol | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of this compound on steroid hormone profiling. By employing robust in vitro and in vivo models coupled with the analytical power of LC-MS/MS, researchers can elucidate the mechanism of action of this compound and its potential as a modulator of steroidogenesis. The systematic approach to data collection and presentation will ensure clarity and comparability of results, accelerating the drug development process.
References
- 1. Steroid Hormone Biosynthesis Pathway Suite [rgd.mcw.edu]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma [mdpi.com]
- 5. chromsystems.com [chromsystems.com]
- 6. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. britannica.com [britannica.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous profiling of 17 steroid hormones for the evaluation of endocrine-disrupting chemicals in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SID 7969543 in Studying Adrenal Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidogenic Factor-1 (SF-1), a crucial nuclear receptor transcription factor, plays a pivotal role in the development and function of the adrenal glands and gonads.[1][2][3] SF-1 is a key regulator of steroidogenesis and is also deeply involved in controlling cell survival and proliferation within these tissues.[1][4] Notably, the amplification and overexpression of SF-1 are frequently observed in adrenocortical tumors (ACTs), particularly in childhood cases, highlighting its significance in adrenal tumorigenesis.[1][2][3] An increased dosage of SF-1 has been shown to independently drive human adrenocortical cell proliferation by influencing the cell cycle and apoptosis.[2]
SID 7969543 has been identified as a selective and effective inverse agonist of SF-1.[1] This compound has demonstrated the ability to inhibit the transcriptional activity of SF-1, thereby representing a valuable tool for investigating the role of SF-1 in adrenal cell proliferation and its potential as a therapeutic target for ACTs.[1][3] This document provides detailed application notes and protocols for utilizing this compound in the study of adrenal cell proliferation.
Mechanism of Action
This compound functions as an inverse agonist of Steroidogenic Factor-1 (SF-1). By binding to SF-1, it reduces the basal transcriptional activity of the receptor. In the context of adrenal cell proliferation, particularly where proliferation is driven by SF-1 overexpression, this compound can dose-dependently inhibit this effect, returning proliferation rates to basal levels.[1] This inhibitory action is specific to cells where SF-1 is a key driver of proliferation.
Data Presentation
Table 1: Effect of this compound on Adrenal Cell Proliferation
| Cell Line | Condition | Treatment | Concentration (µM) | Proliferation Effect | Reference |
| H295R/TR SF-1 | SF-1 Overexpression (Doxycycline-induced) | This compound | 1 | Partial Inhibition | [1] |
| H295R/TR SF-1 | SF-1 Overexpression (Doxycycline-induced) | This compound | 5 | Strong Inhibition (to basal levels) | [1] |
| H295R/TR SF-1 | SF-1 Overexpression (Doxycycline-induced) | This compound | 10 | Strong Inhibition (to basal levels) | [1] |
| H295R/TR SF-1 | Basal | This compound | Not specified | No significant effect | [1] |
| SW-13 | SF-1 Negative | This compound | Not specified | No effect | [1] |
Experimental Protocols
Protocol 1: Adrenal Cell Proliferation Assay using this compound
This protocol outlines the steps to assess the effect of this compound on the proliferation of adrenal cells, particularly those with induced SF-1 overexpression.
Materials:
-
Adrenal cell line (e.g., H295R/TR SF-1 with doxycycline-inducible SF-1 expression)
-
SW-13 cell line (SF-1 negative control)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Doxycycline (Dox)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed H295R/TR SF-1 and SW-13 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Induction of SF-1 Overexpression: For H295R/TR SF-1 cells, induce SF-1 overexpression by adding Doxycycline to the culture medium at a final concentration of 1 µg/mL. A set of wells with H295R/TR SF-1 cells should be left untreated with Doxycycline to serve as a basal control. SW-13 cells do not require Doxycycline treatment.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Final concentrations may range from 0.1 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings of the treated wells to the vehicle control wells. Express the results as a percentage of proliferation relative to the control.
Protocol 2: Steroid Hormone Secretion Assay
This protocol is for determining the effect of this compound on steroid hormone production in adrenal cells.
Materials:
-
Adrenal cell line (e.g., H295R)
-
Complete cell culture medium
-
This compound
-
Forskolin (or other stimulant of steroidogenesis)
-
ELISA kits for specific steroid hormones (e.g., cortisol, aldosterone, DHEA-S)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed H295R cells in 24-well plates and grow to near confluence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Stimulation: After a pre-incubation period with this compound (e.g., 24 hours), stimulate steroidogenesis by adding a stimulant like forskolin (e.g., 10 µM). Include a non-stimulated control.
-
Sample Collection: After an appropriate stimulation period (e.g., 24-48 hours), collect the culture medium from each well.
-
Hormone Measurement: Measure the concentration of specific steroid hormones in the collected medium using ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Normalize the hormone concentrations to the total protein content of the cells in each well.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Increased steroidogenic factor-1 dosage triggers adrenocortical cell proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adrenocortical carcinoma cell proliferation by steroidogenic factor-1 inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordination of Multiple Cellular Processes by NR5A1/Nr5a1 - PMC [pmc.ncbi.nlm.nih.gov]
SID 7969543 protocol for gene expression analysis
Absence of Publicly Available Data for SID 7969543 in Gene Expression Analysis
Comprehensive searches for "this compound" have not yielded any publicly available information linking this identifier to a specific chemical compound, research probe, or established protocol for gene expression analysis. The identifier does not correspond to any known entry in major chemical or biological databases such as PubChem.
This lack of information prevents the creation of detailed application notes and protocols as requested. Without foundational data on the nature of "this compound," its mechanism of action, and its effects on cellular pathways, it is not possible to provide the following:
-
Quantitative Data Summary: No experimental data is available to be summarized.
-
Detailed Experimental Protocols: Without knowledge of the compound and its intended use, a specific protocol for gene expression analysis cannot be formulated.
-
Signaling Pathway and Workflow Diagrams: The molecular targets and signaling pathways affected by "this compound" are unknown, making it impossible to create accurate diagrams.
It is possible that "this compound" is an internal compound identifier within a specific research institution or company and has not yet been disclosed in public literature or databases. Alternatively, it could be a mislabeled identifier.
Researchers, scientists, and drug development professionals seeking to work with "this compound" are advised to consult the original source of this identifier to obtain the necessary chemical structure, biological activity, and any existing protocols for its use. Without this primary information, proceeding with any experimental work, including gene expression analysis, is not feasible.
Application Notes and Protocols for SID 7969543 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 7969543 is a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1).[1][2] SF-1 is a critical transcription factor that governs the development and function of the primary steroidogenic tissues: the adrenal glands, testes, and ovaries.[3][4] It regulates the expression of a cascade of genes essential for the biosynthesis of steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[3][4][5] Consequently, this compound serves as a valuable research tool for investigating steroidogenesis and the pathophysiology of disorders related to steroid hormone dysregulation.
These application notes provide detailed protocols for the use of this compound in primary cell cultures derived from adrenal glands, testes (Leydig cells), and ovaries (granulosa cells).
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| Steroidogenic Factor-1 (SF-1/NR5A1) | Luciferase Reporter Assay | HEK 293T | 30 nM (± 15 nM) | [2] |
| Steroidogenic Factor-1 (SF-1/NR5A1) | Functional Inhibition | - | 760 nM | [2] |
| Retinoic acid-related orphan receptor alpha (RORα) | - | - | >33,333 nM | [2] |
| VP-16 | - | - | >33,333 nM | [2] |
Signaling Pathway
The following diagram illustrates the central role of SF-1 in the steroidogenesis pathway, which is the target of this compound.
Caption: SF-1 signaling pathway in steroidogenesis.
Experimental Protocols
General Workflow for Primary Cell Treatment and Analysis
The following diagram outlines the general experimental workflow for utilizing this compound in primary cell culture.
References
- 1. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 5. Some characteristics of adrenal steroidogenesis and their possible relationships to the action of the adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Steroidogenic Factor-1 Inhibitor SID 7969543 in In Vivo Mouse Models
For research use only. Not for use in diagnostic procedures.
Introduction
SID 7969543 is a selective inhibitor of Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). SF-1 is a critical nuclear receptor and transcription factor that plays a pivotal role in the development and function of the adrenal glands, gonads, and specific hypothalamic nuclei.[1][2][3] Dysregulation of SF-1 activity has been implicated in various endocrine diseases, including adrenocortical carcinoma (ACC).[1][4][5] As a master regulator of steroidogenesis, SF-1 controls the expression of numerous genes involved in hormone production.[3][6][7] This document provides detailed application notes and protocols for the potential use of this compound in in vivo mouse model studies, based on the established role of SF-1 and data from analogous SF-1 inhibitors.
Note: Specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available at the time of this writing. The following protocols and data tables are based on studies conducted with other potent and selective SF-1 antagonists, such as OR-449, and serve as a representative guide for designing and executing in vivo experiments with this compound.[8][9]
Mechanism of Action
This compound is presumed to function as an antagonist to SF-1. By binding to the SF-1 receptor, likely within its ligand-binding domain, the inhibitor prevents the recruitment of co-activators and subsequent transcriptional activation of SF-1 target genes.[10] This leads to a reduction in the expression of key steroidogenic enzymes and other proteins essential for the proliferation and function of SF-1-dependent cells.[10] This targeted inhibition of SF-1 activity makes this compound a potential therapeutic agent for hormone-dependent cancers like adrenocortical carcinoma.[8][10]
Signaling Pathway
The signaling pathway of Steroidogenic Factor-1 involves its activation and subsequent regulation of target gene expression. Various upstream signals, including the PKA pathway, can modulate SF-1 activity.[6] Once activated, SF-1 binds to specific DNA response elements in the promoter regions of its target genes, driving their transcription.
Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1) and its inhibition by this compound.
In Vivo Studies in Mouse Models
The primary application for an SF-1 inhibitor like this compound in vivo is in preclinical models of adrenocortical carcinoma (ACC). Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunocompromised mice, are highly relevant for evaluating therapeutic efficacy.
Representative Data from an Analogous SF-1 Inhibitor (OR-449)
The following tables summarize preclinical data for the SF-1 antagonist OR-449 in ACC PDX mouse models. This data can be used as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of OR-449 in an ACC PDX Mouse Model (SJ-ACC3) [8]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition |
| Vehicle Control | - | Daily (Oral) | 4 weeks | - |
| OR-449 | 30 | Daily (Oral) | 4 weeks | Significant Inhibition |
Table 2: In Vivo Efficacy of OR-449 in a Second ACC PDX Mouse Model (SW1939) [9]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Outcome |
| Vehicle Control | - | Daily (Oral) | 24 days | Tumor Growth |
| OR-449 | 10 | Daily (Oral) | 24 days | Inhibition of Tumor Growth, Improved Event-Free Survival |
| OR-449 | 30 | Daily (Oral) | 24 days | Inhibition of Tumor Growth, Improved Event-Free Survival |
| OR-449 | 100 | Daily (Oral) | 24 days | Inhibition of Tumor Growth, Improved Event-Free Survival |
Table 3: Pharmacodynamic Effects of OR-449 in SW1939 Tumor-Bearing Mice [9]
| Analyte | Effect of OR-449 (100 mg/kg/day for 24 days) |
| DHEAS | Significantly Suppressed (12-fold) |
| Pregnenolone Sulfate | Significantly Suppressed (7.6-fold) |
| 17OH-Pregnenolone Sulfate | Significantly Suppressed (10.6-fold) |
| Androstenediol-Sulfate | Significantly Suppressed (4.4-fold) |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with an SF-1 inhibitor in ACC PDX mouse models.
Protocol 1: Adrenocortical Carcinoma PDX Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an established ACC PDX mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or similar strain)
-
ACC PDX tumor tissue
-
This compound
-
Vehicle solution (appropriate for solubilizing this compound)
-
Dosing gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study using a patient-derived xenograft (PDX) model.
Procedure:
-
Tumor Implantation: Anesthetize immunocompromised mice and subcutaneously implant small fragments of ACC PDX tumor tissue into the flank.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups. Ensure that the average tumor volume is similar across all groups.
-
Treatment Administration: Prepare the formulation of this compound in a suitable vehicle. Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and overall health of the mice regularly.
-
Study Endpoint: Continue the treatment for a pre-determined duration (e.g., 28 days) or until tumors in the control group reach a pre-defined endpoint volume.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacodynamic Analysis of SF-1 Target Gene Expression
Objective: To assess the in vivo target engagement of this compound by measuring the expression of SF-1 responsive genes in tumor tissue.
Materials:
-
Tumor samples from the in vivo efficacy study
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for SF-1 target genes (e.g., CYP11A1, StAR) and a housekeeping gene.
Procedure:
-
RNA Extraction: Extract total RNA from the collected tumor tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for SF-1 target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in the this compound-treated group compared to the vehicle control group. A significant downregulation of SF-1 target genes would indicate successful target engagement.
Safety and Toxicology
While specific safety data for this compound is unavailable, preliminary safety studies with the analogous SF-1 inhibitor OR-449 showed no adverse effects in mice when dosed up to 100 mg/kg for two weeks.[8] However, comprehensive toxicology studies should be conducted for this compound to determine its safety profile before advancing to clinical trials.
Conclusion
This compound, as a selective inhibitor of Steroidogenic Factor-1, holds promise as a targeted therapy for SF-1 driven diseases such as adrenocortical carcinoma. The provided application notes and protocols, based on existing knowledge of SF-1 biology and data from analogous compounds, offer a framework for researchers to design and execute meaningful in vivo studies to evaluate the preclinical efficacy and mechanism of action of this compound in mouse models. Careful experimental design and thorough analysis will be crucial in elucidating the therapeutic potential of this compound.
References
- 1. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Steroidogenic factor-1 (SF-1, NR5A1) and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF-1 (NR5A1) expression is stimulated by the PKA pathway and is essential for the PKA-induced activation of LIPE expression in Y-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RF07 | PSUN355 Downstream Targets of the Steroidogenic Factor-1 (SF-1) Antagonist OR-449 in PDX Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
SID 7969543 administration and dosage for animal studies
For research use only.
Introduction
SID 7969543 is a potent and selective inhibitor of Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). SF-1 is a key transcription factor involved in the regulation of adrenal and gonadal development and the synthesis of steroid hormones. As an inhibitor of SF-1, this compound serves as a valuable research tool for investigating the physiological and pathological roles of SF-1.
These application notes provide a summary of the known in vitro characteristics of this compound and a generalized, hypothetical protocol for its administration and use in animal studies. It is critical to note that, to date, no specific in vivo administration or dosage data for this compound has been published in the peer-reviewed scientific literature. The provided in vivo protocols are based on studies with other small molecule inhibitors of SF-1 and should be adapted and optimized by the end-user.
In Vitro Characterization of this compound
This compound is an isoquinolinone-based compound with the following chemical name: Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| SF-1 Inhibition (IC50) | 0.76 µM | Chimeric SF-1 construct transactivation assay |
| SF-1 Dependent Luciferase Expression Inhibition (IC50) | 30 nM | HEK 293T cells |
| RORα Inhibition (IC50) | > 33 µM | Transactivation-based functional assay |
| VP16 Inhibition (IC50) | > 33 µM | Transactivation-based functional assay |
| Molecular Weight | 452.46 g/mol | - |
Signaling Pathway of SF-1
SF-1 plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. It directly regulates the transcription of genes encoding steroidogenic enzymes. Inhibition of SF-1 by this compound is expected to disrupt these pathways.
Troubleshooting & Optimization
Troubleshooting SID 7969543 solubility in culture media
Technical Support Center: SID 7969543
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound in cell culture media.
Troubleshooting Guides
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture medium.[1] Here are several steps you can take to troubleshoot this problem:
-
Increase the final DMSO concentration (within limits): Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1][2] Some robust cell lines may tolerate up to 0.5%.[2][3] A slightly higher DMSO concentration in your final culture volume may help keep the compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1][4] This gradual reduction in the organic solvent concentration can prevent the compound from crashing out of solution.
-
Pre-warm the culture medium: Adding the compound to a pre-warmed medium (37°C) can sometimes improve solubility.
-
Increase mixing: Ensure the solution is mixed thoroughly immediately after adding the compound to the medium.[4]
Q2: I'm observing precipitation in my culture plates after a few hours of incubation. How can I resolve this?
A2: Delayed precipitation can occur due to changes in temperature, pH, or interactions with media components over time. Consider the following:
-
Reduce the final concentration of this compound: It's possible that your working concentration is above the solubility limit of the compound in your specific culture medium. Try a lower concentration to see if the precipitation issue is resolved.
-
The role of serum: Components in serum, such as proteins, can bind to small molecules and affect their bioavailability and solubility.[5][6] If you are using a low-serum or serum-free medium, consider whether the absence of these proteins is contributing to the precipitation. Conversely, in some cases, high serum content can also lead to interactions that reduce solubility.
Q3: Can I use a different solvent to dissolve this compound?
A3: While DMSO is the recommended solvent for creating high-concentration stock solutions, ethanol can be an alternative.[4] However, it's important to note that the solubility of this compound in ethanol is lower than in DMSO. If you choose to use ethanol, be mindful of the final concentration in your culture, as it can be more toxic to cells than DMSO. Always perform a vehicle control with the same final concentration of the alternative solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[4]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[2][3]
Q3: How should I store my stock solution of this compound?
A3: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: Does the type of culture medium affect the solubility of this compound?
A4: Yes, the composition of the culture medium can influence the solubility of small molecules.[7] Factors such as pH, salt concentration, and the presence of proteins and other supplements can all play a role.[8]
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 452.46 g/mol | |
| Solubility in DMSO | ≥ 22.62 mg/mL (≥ 50 mM) | |
| Solubility in Ethanol | ≥ 4.52 mg/mL (≥ 10 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Weigh the compound: Accurately weigh out 4.52 mg of this compound powder.
-
Add solvent: Add 1 mL of cell culture grade DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol is for preparing 10 mL of culture medium with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the final dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.
-
Mix thoroughly: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even distribution and prevent precipitation.
-
Use immediately: Use the freshly prepared working solution for your cell culture experiments.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: this compound as a selective inhibitor of Steroidogenic Factor-1 (SF-1).
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
Technical Support Center: Overcoming SID 7969543 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Steroidogenic Factor-1 (SF-1, NR5A1) inhibitor, SID 7969543. Precipitation of this hydrophobic compound in aqueous buffers is a common challenge that can impact experimental reproducibility and accuracy. This guide offers practical solutions and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective small molecule inhibitor of Steroidogenic Factor-1 (SF-1), a nuclear receptor that plays a critical role in the development and function of the adrenal glands and gonads.[1] It is utilized by researchers to study the physiological and pathological roles of SF-1, with potential applications in endocrinology and oncology.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?
This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. While highly soluble in organic solvents like DMSO, its solubility is significantly lower in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's local concentration exceeds its solubility limit in the mixed solvent system, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line.
Q4: Can I heat or sonicate my aqueous buffer to dissolve the this compound precipitate?
While gentle heating and sonication can sometimes aid in the initial dissolution of a compound, it is generally not recommended for this compound that has already precipitated out of an aqueous solution. This is because the solution is likely supersaturated, and the compound may precipitate again as it cools or over time. These methods are more effectively used to aid the initial solubilization in a co-solvent before dilution into the final aqueous buffer.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration is too high. | Decrease the final working concentration of this compound. The initial high-throughput screening for this compound was performed at a nominal concentration of 10 µM.[1] |
| Rate of addition is too fast. | Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing. This rapid dispersion helps to avoid localized high concentrations. | |
| Temperature of the aqueous buffer. | Ensure your aqueous buffer is at room temperature or slightly warmed. Cold buffers can decrease the solubility of hydrophobic compounds. | |
| High percentage of DMSO in the final solution. | Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to your aqueous buffer, thereby keeping the final DMSO concentration low. | |
| Precipitation Over Time | Supersaturated solution. | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Buffer pH and composition. | The solubility of isoquinolinone derivatives can be pH-dependent. If possible, test the solubility of this compound in a few different buffers with varying pH to identify the optimal conditions for your experiment. | |
| Adsorption to container surfaces. | Consider using low-adhesion microcentrifuge tubes or glassware for the preparation and storage of your this compound solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 452.46 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Low-adhesion microcentrifuge tubes
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound, add 221 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Warm the desired aqueous buffer to room temperature or 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve a final concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a lower final concentration.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involving SF-1 and a general workflow for preparing this compound solutions.
Caption: SF-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: SID 7969543 Cytotoxicity and Cell Viability Assessment
This technical support center provides guidance for researchers and scientists utilizing SID 7969543 in cytotoxicity and cell viability studies. The information is structured to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for assessing the cytotoxicity of this compound?
The primary method referenced in public databases for assessing the cytotoxicity of compounds like this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a widely used, homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.
Q2: How does the CellTiter-Glo® Assay work?
The CellTiter-Glo® Assay works by lysing cells to release ATP. In the presence of the luciferase enzyme and luciferin substrate provided in the assay reagent, ATP generates a luminescent signal that is proportional to the number of viable cells. This "glow-type" signal is stable, with a half-life of over five hours, which allows for flexibility in measurement.
Q3: What cell lines have been tested with this compound in the public literature?
Publicly available data indicates that this compound was tested on human lymphoblast cell lines.
Q4: How should I present my cytotoxicity data for this compound?
It is recommended to present cytotoxicity data in a tabular format that includes the compound tested, the cell line used, the concentration range, and the resulting cell viability, often expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is a key parameter to report.
Data Presentation
Below is a template table for summarizing quantitative data from cytotoxicity and cell viability experiments with this compound.
| Compound | Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | Human Lymphoblast | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Doxorubicin | Human Lymphoblast | 0.1 | ||
| (Control) | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted from manufacturer's instructions for a 96-well plate format.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Compound Treatment: Add the desired concentrations of this compound to the appropriate wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Plate Equilibration: Before adding the assay reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate luminometer.
Troubleshooting Guide
Q1: I am observing high variability between my replicate wells. What could be the cause?
High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogeneous cell suspension and careful pipetting.
-
Edge effects: Avoid using the outer wells of the plate, as they are more prone to evaporation.
-
Incomplete cell lysis: Ensure proper mixing after adding the CellTiter-Glo® Reagent.
-
Temperature gradients: Allow the plate to fully equilibrate to room temperature before reading.
Q2: My luminescent signal is very low, even in the control wells. What should I do?
Low signal can be due to:
-
Low cell number: Optimize the initial cell seeding density.
-
Reagent degradation: Ensure the CellTiter-Glo® Reagent has been stored and prepared correctly. Reconstituted reagent has a limited shelf life.
-
Instrument settings: Check that the luminometer is set to the correct sensitivity and integration time.
Q3: My results are not reproducible between experiments. How can I improve consistency?
Lack of reproducibility can be addressed by:
-
Standardizing cell passage number: Use cells within a consistent range of passage numbers.
-
Consistent incubation times: Ensure precise timing for compound exposure and assay steps.
-
Using a positive control: Include a known cytotoxic compound to validate assay performance.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting high replicate variability.
Avoiding off-target effects with SID 7969543
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SID 7969543, a selective inhibitor of Steroidogenic Factor-1 (SF-1, NR5A1). This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help mitigate off-target effects and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Steroidogenic Factor-1 (SF-1), a nuclear receptor that plays a critical role in the regulation of steroid hormone biosynthesis. It functions by binding to the SF-1 receptor, which prevents its interaction with DNA and subsequent transcriptional activity of target genes involved in steroidogenesis.
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be a potent and selective inhibitor of SF-1. In functional assays, it exhibits sub-micromolar to nanomolar inhibitory activity against SF-1 while showing significantly lower activity against other nuclear receptors like RORα and VP16.[1]
Q3: Are there any known off-target effects for this compound?
A3: While this compound is designed to be a selective SF-1 inhibitor, it is crucial to consider potential off-target effects, as structural similarities exist among nuclear receptors.[2] Based on available data, this compound has been tested for selectivity against a limited panel of nuclear receptors and was found to be highly selective for SF-1. However, comprehensive screening against a broad range of kinases and other receptors is not yet publicly available. Researchers should, therefore, include appropriate controls to monitor for potential off-target activities in their specific experimental systems.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For detailed information on the solubility and appropriate solvents for this compound, it is recommended to consult the supplier's datasheet. As a general guideline for isoquinolinone-based compounds, DMSO is often a suitable solvent for creating stock solutions. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q5: How can I minimize the potential for off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, as determined by a dose-response experiment in your specific cell line or model system. Additionally, including negative and positive controls, as well as testing the effects of the compound on a counterscreen cell line lacking the target receptor (SF-1), can help to identify and differentiate on-target from off-target effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Table 1: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | - Inconsistent cell seeding density- Variability in compound concentration- Cell passage number and health | - Ensure uniform cell seeding across all wells.- Prepare fresh dilutions of this compound for each experiment.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| High background signal in reporter assays | - "Leaky" promoter in the reporter construct- Autofluorescence of the compound- High concentration of the inhibitor | - Use a reporter construct with a minimal promoter.- Run a control with the compound in the absence of cells to check for autofluorescence.- Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Low or no inhibitory effect observed | - Inactive compound- Low expression of SF-1 in the cell line- Incorrect assay conditions | - Verify the integrity of the compound and prepare fresh stock solutions.- Confirm SF-1 expression in your cell model using qPCR or Western blot.- Optimize assay parameters such as incubation time and cell density. |
| Cell toxicity observed | - High concentration of the compound- Solvent toxicity- Off-target effects | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).- Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).- If toxicity persists at effective concentrations, consider investigating potential off-target liabilities. |
Data on this compound Selectivity
The following table summarizes the known inhibitory concentrations (IC50) of this compound against SF-1 and other tested nuclear receptors.
Table 2: IC50 Values of this compound Against Various Nuclear Receptors
| Target | IC50 (µM) | Assay Type | Reference |
| Steroidogenic Factor-1 (SF-1) | 0.76 | Functional Assay | [1] |
| Retinoid-related Orphan Receptor Alpha (RORα) | >33 | Functional Assay | [1] |
| VP16 (Herpes Simplex Virus trans-activator) | >33 | Functional Assay | [1] |
| SF-1 (HEK 293T cells) | 0.03 | Luciferase Expression Assay | [1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the activity of this compound.
Protocol: SF-1 Transactivation Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of SF-1 transcriptional activity by this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SF-1 expression plasmid
-
SF-1 responsive luciferase reporter plasmid (e.g., containing multiple SF-1 response elements upstream of a minimal promoter driving firefly luciferase)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the SF-1 expression plasmid, the SF-1 responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's instructions for your chosen transfection reagent.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic (e.g., <0.1%).
-
24 hours post-transfection, remove the medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Following treatment, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Visualizations
SF-1 Signaling Pathway and Inhibition
Caption: SF-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for SF-1 Inhibition Assay
Caption: Workflow for assessing SF-1 inhibition using a luciferase reporter assay.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common experimental failures.
References
Inconsistent results with SID 7969543: causes and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be experiencing inconsistent results with SID 7969543, a small molecule inhibitor of the SMYD3 enzyme. The information provided here is intended to help troubleshoot common issues encountered during in vitro and cell-based experiments.
Troubleshooting Guide: Inconsistent Results
Variability in experimental outcomes can arise from multiple sources. The table below outlines potential causes for inconsistent results when working with this compound and offers solutions to address them.
| Category | Potential Cause | Recommended Solution |
| Compound Handling & Storage | Improper storage of this compound stock solutions. | Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Inaccurate compound concentration. | Verify the concentration of your stock solution using a reliable method. Prepare fresh dilutions for each experiment from a recently thawed aliquot. | |
| Compound precipitation in media. | Check the solubility of this compound in your specific cell culture media. If precipitation occurs, consider using a lower concentration or a different solvent (ensure solvent controls are included). | |
| Biochemical Assays | Inactive enzyme or substrate. | Ensure enzymes and substrates are stored correctly and have not expired. Run control reactions to confirm the activity of all assay components.[1] |
| Incorrect buffer composition. | Optimize buffer conditions, including pH, salt concentration, and the presence of necessary cofactors.[1] | |
| Signal interference from the compound. | Test for compound auto-fluorescence or quenching effects at the assay wavelength. Include a control with the compound alone (no enzyme or substrate).[1] | |
| Cell-Based Assays | Cell line variability or misidentification. | Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination. |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Optimize cell density to ensure cells are in the exponential growth phase during the experiment.[2] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humid environment. | |
| Fluctuations in incubator conditions. | Regularly calibrate and monitor incubator temperature, CO2, and humidity levels.[3] | |
| Data Acquisition & Analysis | Incorrect plate reader settings. | Optimize gain, wavelength, and temperature settings for your specific assay.[1] |
| Variability in incubation times. | Ensure consistent timing for all treatment and incubation steps across all plates and experiments.[4] | |
| Inappropriate statistical analysis. | Use appropriate statistical methods to analyze your data. Ensure you have a sufficient number of replicates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[5] SMYD3 is known to methylate histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation.[5] It also methylates non-histone proteins, such as the MAP3K2 kinase, which can activate the MEK/ERK signaling pathway.[6][7] By inhibiting SMYD3, this compound can block these downstream effects, potentially leading to reduced cancer cell proliferation.[5][8]
Q2: How can I be sure my this compound is active?
A2: The activity of your compound can be verified using a cell-free enzymatic assay with recombinant SMYD3. Additionally, you can perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. As a functional readout in cells, you can measure the methylation status of known SMYD3 targets or assess downstream effects like changes in cell proliferation.
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Negative Controls: A vehicle control (e.g., DMSO) at the same concentration used for your compound dilutions is essential. For cell-based assays, an untreated cell population should also be included.
-
Positive Controls: If available, another known SMYD3 inhibitor can be used as a positive control. Alternatively, for functional assays like cell proliferation, a general cytotoxic agent can be used to ensure the assay is responsive.
Q4: My results vary between different batches of cells. What could be the cause?
A4: Inconsistent results between cell batches can be due to several factors, including:
-
Passage number: Higher passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells within a defined low passage range.
-
Cell health: Ensure cells are healthy and actively dividing before starting an experiment.
-
Mycoplasma contamination: This common contamination can significantly alter cellular responses. Regular testing is crucial.[9]
Visualizing Experimental and Biological Pathways
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for a cell-based assay and the signaling pathway involving SMYD3.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. corning.com [corning.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: SID 7969543 and Reporter Gene Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using SID 7969543 in reporter gene assays and may be encountering unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective inhibitor of Steroidogenic Factor 1 (SF-1), a nuclear receptor that plays a critical role in the regulation of steroidogenesis. Its chemical name is Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate.[1][2]
Q2: What is the expected activity of this compound in an SF-1 reporter gene assay?
A2: In a cell-based SF-1 reporter gene assay using luciferase, this compound has been reported to inhibit SF-1-triggered luciferase expression with an IC50 of approximately 30 nM.[1][3]
Q3: What is assay interference?
A3: Assay interference occurs when a test compound affects the assay readout through a mechanism unrelated to the intended biological target. This can lead to false-positive or false-negative results. Common causes include direct inhibition of the reporter enzyme, compound aggregation, and quenching of the luminescent or fluorescent signal.
Q4: Why is there a discrepancy between the IC50 of this compound in the cell-based reporter assay (30 nM) and a biochemical assay (760 nM)?
A4: The significant difference in potency suggests that this compound may be interfering with the reporter gene assay. The lower IC50 in the cell-based assay could be due to off-target effects, such as direct inhibition of the luciferase enzyme, which would artificially lower the luminescent signal and be misinterpreted as potent inhibition of SF-1.
Troubleshooting Guide
If you are observing a more potent than expected inhibition of your SF-1 reporter gene assay with this compound, or suspect assay interference, follow this troubleshooting workflow:
Figure 1. Troubleshooting workflow for this compound.
Issue: Potency of this compound is significantly higher in the cell-based reporter assay compared to the biochemical assay.
Possible Cause: Direct inhibition of the luciferase reporter enzyme by this compound.
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Assay: This is a critical step to determine if this compound directly interacts with and inhibits the luciferase enzyme.
-
Utilize an Orthogonal Reporter System: If direct luciferase inhibition is confirmed, switch to a different reporter system that is less likely to be affected by this compound, such as a fluorescent protein-based reporter or a different luciferase with a distinct structure and substrate.
-
Confirm with a Biochemical Assay: A biochemical assay that measures a downstream consequence of SF-1 activity, independent of a reporter protein, will provide a more direct measure of the compound's effect on the target.
Data Presentation
Table 1: Reported Activity of this compound
| Assay Type | Target | IC50 | Reference |
| Cell-Based Reporter Assay | SF-1 driven Luciferase | 30 nM | [1][3] |
| Biochemical Assay | SF-1 | 760 nM | [1][3] |
| Biochemical Assay | RORα | >33 µM | [1] |
| Biochemical Assay | VP16 | >33 µM | [1] |
Table 2: Hypothetical Data from a Luciferase Inhibition Assay
| This compound Concentration (nM) | Luciferase Activity (% of Control) |
| 1 | 98.5 |
| 10 | 85.2 |
| 30 | 55.1 |
| 100 | 25.8 |
| 300 | 10.3 |
| 1000 | 4.7 |
Experimental Protocols
SF-1 Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on SF-1 transcriptional activity in a cell-based assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with an SF-1 expression vector and a luciferase reporter vector containing SF-1 response elements. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase.
Methodology:
-
Reagent Preparation:
-
Recombinant firefly luciferase enzyme is diluted in assay buffer.
-
Luciferin substrate is prepared according to the manufacturer's instructions.
-
Serial dilutions of this compound are prepared.
-
-
Assay Procedure:
-
This compound dilutions are incubated with the luciferase enzyme for 15-30 minutes at room temperature in a 96-well plate.
-
The luciferin substrate is added to initiate the reaction.
-
Luminescence is immediately measured using a luminometer.
-
A known luciferase inhibitor can be used as a positive control.
-
SF-1 Biochemical Assay (Hypothetical Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To measure the direct binding of SF-1 to a coactivator peptide in the presence of this compound.
Methodology:
-
Reagent Preparation:
-
Recombinant, purified SF-1 protein (tagged with GST) and a biotinylated coactivator peptide (e.g., from SRC-1) are used.
-
Europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) are used as the TR-FRET pair.
-
-
Assay Procedure:
-
SF-1, the coactivator peptide, and serial dilutions of this compound are incubated together in an assay buffer.
-
The TR-FRET detection reagents (anti-GST-Eu and streptavidin-APC) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the SF-1/coactivator interaction.
-
Visualizations
Figure 2. Simplified SF-1 reporter gene signaling pathway.
Figure 3. Logical diagram of the observed issue with this compound.
References
Best practices for preparing SID 7969543 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing stock solutions of SID 7969543, a selective inhibitor of steroidogenic factor-1 (SF-1, NR5A1). Below you will find troubleshooting guidance and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum concentration to which I can dissolve this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mM.[1][2]
Q3: How should I store the solid compound and the prepared stock solution?
A3: The solid compound should be stored at +4°C.[1][2] For prepared stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 452.46 g/mol .[1][2] However, it is always best practice to refer to the batch-specific molecular weight found on the product vial or the certificate of analysis.
Q5: What is the appearance of solid this compound?
A5: this compound is a white to off-white solid.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | The concentration is too high. | Ensure you are not exceeding the maximum recommended concentration of 100 mM in DMSO. |
| The incorrect solvent is being used. | Use DMSO as the solvent. | |
| The compound may have degraded. | Ensure the compound has been stored correctly at +4°C. If degradation is suspected, use a fresh vial. | |
| Precipitation observed after adding to aqueous buffer | The final concentration in the aqueous solution is too high, exceeding the compound's aqueous solubility. | Decrease the final concentration of this compound in your experimental medium. Consider performing a solubility test to determine the maximum aqueous solubility under your specific experimental conditions. |
| The stock solution was not properly mixed before dilution. | Ensure the DMSO stock solution is a clear, homogenous solution before making further dilutions. | |
| Inconsistent experimental results | The stock solution has degraded. | Follow the recommended storage conditions and timeframes (-20°C for 1 month, -80°C for 6 months).[3] Prepare fresh stock solutions regularly. |
| Inaccurate initial weighing of the compound. | Use a calibrated analytical balance to accurately weigh the compound. | |
| Pipetting errors during dilution. | Use calibrated pipettes and ensure proper pipetting technique. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 452.46 g/mol | [1][2] |
| Maximum Solubility in DMSO | 100 mM (45.25 mg/mL) | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage (Solid) | +4°C | [1][2] |
| Storage (Stock Solution in DMSO) | -20°C (up to 1 month), -80°C (up to 6 months) | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the solid compound. To continue the example, add 1 mL of DMSO to the 4.52 mg of this compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stock solution preparation.
References
Validation & Comparative
SID 7969543: A Comparative Guide to its Selectivity Profile Against Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of SID 7969543, a known inhibitor of Steroidogenic Factor-1 (SF-1), against other nuclear receptors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Selectivity Profile of this compound
This compound has been identified as a selective antagonist of Steroidogenic Factor-1 (SF-1, NR5A1), a key regulator of endocrine function and development.[1] Experimental data demonstrates its inhibitory activity against SF-1 and a lack of significant activity against other tested nuclear receptors at comparable concentrations.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound was determined through functional assays measuring the modulation of receptor activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Nuclear Receptor | IC50 (µM) |
| Steroidogenic Factor-1 (SF-1, NR5A1) | 0.76 |
| Retinoid-related Orphan Receptor Alpha (RORα) | >33 |
| Viral Protein 16 (VP16) | >33 |
Table 1: Comparative inhibitory activities of this compound against a panel of nuclear receptors. A lower IC50 value indicates higher potency.
In a cell-based assay, this compound was shown to inhibit SF-1-dependent luciferase expression in HEK 293T cells with an IC50 of 30 nM.[1]
Experimental Protocols
The selectivity of this compound was characterized using a functional, cell-based, ultra-high-throughput screening assay. The general principles of this methodology are outlined below.
Cell-Based Nuclear Receptor Reporter Assay
This assay quantifies the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
Objective: To determine the potency and selectivity of this compound by measuring its effect on the transcriptional activity of SF-1 and other nuclear receptors.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a specific nuclear receptor. In the presence of an agonist, the nuclear receptor binds to the response element and drives the expression of the reporter gene. An antagonist will inhibit this process, leading to a decrease in the reporter signal.
Materials:
-
HEK 293T cells
-
Expression plasmids for the full-length nuclear receptors (e.g., SF-1, RORα)
-
Reporter plasmid containing a luciferase gene downstream of a nuclear receptor-specific response element
-
This compound and other control compounds
-
Cell culture reagents
-
Luciferase assay system
Procedure:
-
Cell Transfection: HEK 293T cells are co-transfected with an expression plasmid for the target nuclear receptor and the corresponding reporter plasmid.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of this compound or control compounds.
-
Incubation: Cells are incubated to allow for compound-receptor interaction and subsequent effects on reporter gene expression.
-
Lysis and Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase substrate is added.
-
Signal Detection: The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to Steroidogenic Factor-1 (SF-1) Inhibitors: SID 7969543 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SID 7969543 with other known inhibitors of Steroidogenic Factor-1 (SF-1), a key nuclear receptor in steroidogenesis and endocrine development. The following sections detail the performance of these inhibitors, supported by experimental data, and provide comprehensive methodologies for the key experiments cited.
Introduction to SF-1 Inhibition
Steroidogenic Factor-1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1), is a critical transcription factor regulating the expression of genes involved in the biosynthesis of steroid hormones.[1] Its essential role in the development and function of the adrenal glands and gonads makes it a significant therapeutic target for a range of conditions, including hormone-dependent cancers and metabolic disorders.[2][3] SF-1 inhibitors are a class of small molecules designed to modulate its activity, thereby offering potential therapeutic benefits.[2] These inhibitors typically function by binding to the SF-1 receptor, preventing its interaction with DNA and subsequent transcriptional activation of target genes.[2]
Comparative Performance of SF-1 Inhibitors
The following table summarizes the quantitative data on the performance of this compound and other notable SF-1 inhibitors. The data is compiled from various in vitro assays designed to measure potency, selectivity, and cytotoxicity.
| Inhibitor | Assay Type | IC50 (nM) | Selectivity | Cytotoxicity (CC50 in µM) | Reference |
| This compound | Chimeric SF-1 Construct | 760 | RORα: >33,000 nM, VP-16: >33,000 nM | >99 | [4][5] |
| Full-length SF-1 (SFRE) | 30 | [4] | |||
| SID 7970631 | Chimeric SF-1 Construct | 260 | RORα: >33,000 nM, VP-16: >33,000 nM | >99 | [4][5] |
| Full-length SF-1 (SFRE) | 16 | [4] | |||
| AC-45594 | R-SAT Assay | 7,300 | Inactive against LRH-1 | Not explicitly stated | [6][7] |
| OR-449 | CHO Cell Reporter Assay | 15-20 | Inactive against a panel of other nuclear receptors | Not explicitly stated | [8][9] |
Key Observations:
-
Potency: OR-449 demonstrates the highest potency in a cell reporter assay with an IC50 in the low nanomolar range (15-20 nM).[8][9] SID 7970631 is more potent than its analog this compound in both chimeric and full-length SF-1 assays.[4] AC-45594 shows the lowest potency among the compared inhibitors.[6][7]
-
Selectivity: this compound and SID 7970631 exhibit high selectivity for SF-1 over other nuclear receptors like RORα and the viral transactivator VP-16.[4] OR-449 is also reported to be highly selective, showing no activity against a panel of other nuclear receptors.[9] AC-45594 is noted to be inactive against the closely related nuclear receptor LRH-1.[6]
-
Cytotoxicity: Both this compound and SID 7970631 show low cytotoxicity, with CC50 values greater than 99 µM.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SF-1 Transactivation Assay (Luciferase Reporter Assay)
This assay is a common method to determine the potency of SF-1 inhibitors.
Objective: To measure the ability of a compound to inhibit SF-1-mediated gene transcription.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing SF-1 response elements (SFREs). In the presence of active SF-1, the luciferase gene is transcribed and translated, producing light upon the addition of a substrate. Inhibitors of SF-1 will reduce the luciferase signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or CHO-K1 cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
An expression vector encoding either full-length SF-1 or a chimeric SF-1 construct (Gal4 DNA-binding domain fused to the SF-1 ligand-binding domain).
-
A reporter plasmid containing the luciferase gene driven by a promoter with multiple copies of the SFRE or Gal4 upstream activating sequence, respectively.
-
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compounds (e.g., this compound) or vehicle control (DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
Following an incubation period (typically 24-48 hours), the cells are lysed.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase assay reagent containing the substrate (e.g., luciferin) is added to each well.
-
-
Data Analysis:
-
Luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Selectivity Profiling (Nuclear Receptor Panel)
This assay is crucial for determining the specificity of an SF-1 inhibitor.
Objective: To assess the inhibitory activity of a compound against a panel of other nuclear receptors.
Principle: Similar to the SF-1 transactivation assay, this method utilizes reporter gene assays for various nuclear receptors.
Methodology:
-
Cell Culture and Transfection:
-
Cells are transfected with expression vectors for different nuclear receptors (e.g., RORα, LRH-1, etc.) and their corresponding reporter plasmids.
-
-
Compound Treatment:
-
Cells are treated with the SF-1 inhibitor at various concentrations.
-
-
Luciferase Assay and Data Analysis:
-
Luciferase activity is measured for each nuclear receptor.
-
The IC50 values are determined and compared to the IC50 value for SF-1 to assess selectivity. A significantly higher IC50 for other nuclear receptors indicates selectivity for SF-1.
-
Cytotoxicity Assay
This assay is performed to evaluate the general toxicity of the inhibitor to cells.
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Principle: Various methods can be used, such as the MTT or CellTiter-Glo® assays, which measure metabolic activity or ATP content as an indicator of cell viability.
Methodology (CellTiter-Glo® Assay):
-
Cell Seeding:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of the test compound.
-
-
Assay Procedure:
-
After the desired incubation period, CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Luminescence is measured.
-
The CC50 value is calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to SF-1 inhibition.
Caption: SF-1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Determining SF-1 Inhibitor Potency.
Caption: Workflow for Assessing SF-1 Inhibitor Selectivity.
Conclusion
This guide provides a comparative overview of this compound and other SF-1 inhibitors, highlighting their relative potencies and selectivities. The isoquinolinone-based inhibitors, this compound and SID 7970631, represent valuable chemical probes for studying SF-1 biology.[4] More recent developments, such as OR-449, show promise with even greater potency.[8][9] The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of SF-1 inhibition. The continued development of potent and selective SF-1 inhibitors holds significant promise for the treatment of various endocrine and oncologic diseases.
References
- 1. AID 692 - Dose-response cell-based assay for activators of the nuclear receptor Steroidogenic Factor 1 (SF-1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 4. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. orphagen.com [orphagen.com]
A Comparative Analysis of SF-1 Inhibitors in Adrenocortical Carcinoma: SID 7969543 versus OR-449
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two selective Steroidogenic Factor-1 (SF-1) inhibitors, SID 7969543 and OR-449, in the context of adrenocortical carcinoma (ACC). This document summarizes their performance based on available preclinical data, details the experimental protocols used to generate this data, and visualizes the key biological pathways and experimental workflows.
Adrenocortical carcinoma is a rare and aggressive malignancy with limited therapeutic options, making the development of targeted therapies a critical area of research.[1] Steroidogenic Factor-1 (SF-1), a nuclear receptor essential for adrenal gland development and function, is frequently overexpressed in ACC and represents a promising therapeutic target.[2][3][4] Both this compound and OR-449 are small molecule inhibitors that target SF-1, but a direct comparative study has not been published. This guide synthesizes data from separate preclinical studies to offer a comparative overview.
Performance Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and OR-449 in adrenocortical cancer models.
Table 1: In Vitro Efficacy against Adrenocortical Cancer Cells
| Parameter | This compound | OR-449 | Cell Line |
| Target | Steroidogenic Factor-1 (SF-1, NR5A1) | Steroidogenic Factor-1 (SF-1, NR5A1) | - |
| Inhibition of Cell Proliferation (IC50) | ~10 µM (in SF-1 overexpressing cells) | Not reported for H295R | H295R |
| Inhibition of DNA Synthesis (IC50) | Not Reported | 500-600 nM | SJ-ACC3 |
| Effect on Steroidogenesis | Decreased forskolin-stimulated cortisol and DHEA-S secretion. | Markedly regulated secreted steroids. | H295R |
Data for this compound is derived from studies on the H295R cell line, particularly under conditions of SF-1 overexpression. OR-449 data is from studies on the pediatric ACC patient-derived xenograft cell line, SJ-ACC3.
Table 2: In Vivo Efficacy in Adrenocortical Cancer Xenograft Models
| Parameter | This compound | OR-449 | Animal Model |
| Tumor Growth Inhibition | Data not available | Complete blockage of tumor growth at 30 mg/kg/day (oral) | Immunocompromised mice with SJ-ACC3 xenografts |
Key Signaling Pathway: Steroidogenic Factor-1 (SF-1)
SF-1 is a critical transcription factor in adrenocortical cells. In ACC, its overexpression drives the expression of genes involved in cell proliferation and steroidogenesis, contributing to tumor growth and hormonal imbalances. Both this compound and OR-449 act by inhibiting the transcriptional activity of SF-1.
References
- 1. OR-449 for Adrenocortical Cancer (ACC) - Orphagen Pharmaceuticals [orphagen.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Knockdown of SF-1 and RNF31 Affects Components of Steroidogenesis, TGFβ, and Wnt/β-catenin Signaling in Adrenocortical Carcinoma Cells | PLOS One [journals.plos.org]
Unraveling the Cellular Selectivity of SID 7969543: A Comparative Analysis Across Cell Lines
SID 7969543, a selective inhibitor of Steroidogenic Factor 1 (SF-1), demonstrates a consistent and reproducible inhibitory effect on the proliferation of cancer cell lines characterized by high SF-1 expression. This effect is significantly diminished in cell lines lacking this key transcription factor, highlighting the targeted nature of the compound. This comparative guide synthesizes available data on the differential effects of this compound across various cell lines, providing insights into its mechanism of action and potential therapeutic applications.
Steroidogenic Factor 1 (SF-1), a nuclear receptor encoded by the NR5A1 gene, plays a pivotal role in the development and function of adrenal and gonadal tissues. Its aberrant expression has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective small molecule inhibitor of SF-1, offering a valuable tool for both research and potential clinical development.
Comparative Efficacy of this compound in Adrenocortical Carcinoma Cell Lines
A key study investigating the effects of this compound focused on two human adrenocortical carcinoma (ACC) cell lines with differing SF-1 expression profiles: H295R, which is SF-1 positive, and SW-13, which is SF-1 negative. This research revealed that this compound selectively inhibited the proliferation of H295R cells, particularly under conditions of increased SF-1 expression. In contrast, the compound had a negligible effect on the proliferation of the SF-1-negative SW-13 cells, underscoring the on-target activity of this compound.
| Cell Line | SF-1 Expression | Effect of this compound on Proliferation |
| H295R | Positive | Significant Inhibition |
| SW-13 | Negative | No Significant Effect |
Biochemical Potency and Selectivity
The initial identification and characterization of this compound involved a luciferase reporter assay in HEK293T cells. This assay demonstrated the compound's ability to inhibit SF-1-mediated gene transcription with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Furthermore, selectivity profiling against other nuclear receptors confirmed the specific action of this compound on SF-1.
| Assay Type | Cell Line | Parameter | Value |
| Luciferase Reporter Assay | HEK293T | IC50 for SF-1 Inhibition | ~30 nM |
| Selectivity Profiling | Various | Fold-selectivity over other nuclear receptors | High |
Experimental Protocols
Cell Proliferation Assay (MTT/CCK-8)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., H295R, SW-13) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of a target protein.
-
Cell Transfection: Co-transfect HEK293T cells with an expression vector for SF-1 and a reporter plasmid containing a luciferase gene under the control of an SF-1-responsive promoter.
-
Compound Treatment: After transfection, treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition relative to the vehicle-treated control to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SF-1 signaling pathway and the general workflow for assessing the effects of this compound.
Caption: Simplified SF-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for comparing the effects of this compound.
Comparative Analysis of SF-1 Inhibitors: SID 7969543 and OR-449
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective inhibitors of Steroidogenic Factor-1 (SF-1), SID 7969543 and OR-449. While in vivo efficacy and pharmacokinetic data for this compound are not publicly available, this document summarizes its known in vitro activity and presents a detailed analysis of the available in vivo data for OR-449, a structurally distinct SF-1 inhibitor, to offer a valuable reference for researchers in the field.
Introduction to SF-1 and its Inhibitors
Steroidogenic Factor-1 (SF-1), also known as NR5A1, is a nuclear receptor that plays a critical role in the development and function of the adrenal glands and gonads. It is a key regulator of steroidogenesis and is implicated in the pathophysiology of several endocrine diseases, including adrenocortical carcinoma (ACC). The development of SF-1 inhibitors is a promising therapeutic strategy for these conditions.
This compound is an isoquinolinone identified through a high-throughput screening as a selective inhibitor of SF-1.[1] While its in vivo properties have not been reported, it demonstrates potent inhibition of SF-1 transcriptional activity in vitro.
OR-449 is another potent and selective SF-1 antagonist that has been evaluated in preclinical in vivo models of ACC.[2][3][4] It represents a significant step forward in the development of targeted therapies for SF-1-driven cancers.[5][6]
Data Presentation
In Vitro Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | SF-1 | Transactivation (chimeric) | 760 nM | [1] |
| SF-1 | Transactivation (full-length) | 30 nM | [1] | |
| OR-449 | SF-1 | Transcriptional Activity | 15-20 nM | [3] |
| SF-1+ cells | DNA Synthesis (EdU incorp.) | 500-600 nM | [3] |
In Vivo Efficacy of OR-449 in Adrenocortical Carcinoma (ACC) Xenograft Models
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| Immunocompromised Mice | SJ-ACC3 (pediatric ACC PDX) | OR-449 (30 mg/kg) | Daily oral gavage for 4 weeks | Inhibited tumor growth | [3] |
| Nude Mice | R2C cell-derived xenografts | OR-449 (3, 10, 30 mg/kg) | Oral dosing | Progressively inhibited tumor growth | [2] |
| Nude Mice | SW1939 (pediatric tumor) | OR-449 (30 mg/kg) | Oral dosing | Partially inhibited tumor growth | [2] |
Pharmacokinetics of OR-449
| Species | Administration | Bioavailability | Plasma Half-life | Reference |
| Mouse, Rat, Dog | Oral | >20% | >9 hours | [3] |
Experimental Protocols
In Vivo Efficacy Study of OR-449 in SJ-ACC3 Xenograft Model[3]
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous implantation of SJ-ACC3 patient-derived xenograft (PDX) tumors.
-
Treatment Group: OR-449 administered orally at a dose of 30 mg/kg.
-
Dosing Regimen: Daily administration for 4 weeks.
-
Control Group: Vehicle control administered under the same regimen.
-
Efficacy Endpoint: Tumor growth inhibition was monitored and measured over the course of the study.
General In Vivo Pharmacokinetic Study Protocol[7][8][9]
-
Animals: Studies were conducted in mice, rats, and dogs.
-
Administration:
-
Intravenous (IV): A single bolus dose administered to determine clearance and volume of distribution.
-
Oral (PO): A single dose administered by oral gavage to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of OR-449 were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2). Oral bioavailability (F) was calculated using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Mandatory Visualization
Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1) and the inhibitory action of this compound and OR-449.
References
- 1. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. OR-449 for Adrenocortical Cancer (ACC) - Orphagen Pharmaceuticals [orphagen.com]
- 5. Orphagen Pharmaceuticals Receives Rare Pediatric Disease Designation from FDA for OR-449 for the Treatment of Pediatric Adrenocortical Carcinoma [orphagen.com]
- 6. Orphagen’s ACC therapy receives FDA rare pediatric disease [pharmaceutical-technology.com]
Cross-Validation of SID 7969543 Activity with Genetic Knockdown of SF-1: A Comparative Guide
This guide provides a comparative analysis of the small molecule inhibitor SID 7969543 and genetic knockdown of Steroidogenic Factor 1 (SF-1), also known as Nuclear Receptor Subfamily 5 Group A Member 1 (NR5A1). The objective is to cross-validate the on-target effects of this compound by comparing its phenotypic and molecular consequences to those induced by the specific reduction of SF-1 expression via RNA interference (RNAi). The data presented is primarily focused on the human adrenocortical carcinoma cell line NCI-H295R, a well-established model for studying steroidogenesis and SF-1 function.
Executive Summary
Steroidogenic Factor 1 is a critical transcription factor in the development and function of adrenal and gonadal tissues. Its dysregulation is implicated in various endocrine diseases, making it an attractive therapeutic target. This compound has been identified as a selective inhibitor of SF-1.[1] This guide compares the effects of chemical inhibition of SF-1 by this compound with the effects of genetic knockdown of SF-1 using small interfering RNA (siRNA). While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals. The findings from separate studies suggest that both approaches lead to a reduction in the expression of SF-1 target genes and can impact cell proliferation, thereby supporting the on-target activity of this compound.
Data Presentation
Table 1: Effect of this compound on H295R Cell Proliferation
The following table summarizes the dose-dependent inhibitory effect of this compound (referred to as IsoQ A in the source) on the proliferation of H295R cells under conditions of induced SF-1 overexpression.
| This compound Concentration | Inhibition of Cell Proliferation (%) |
| 1 nM | Not significant |
| 10 nM | Not significant |
| 100 nM | ~20% |
| 1 µM | ~40% |
| 10 µM | ~60% |
Data synthesized from Doghman, et al. (2009). Proliferation was assessed in H295R/TR SF-1 cells treated with doxycycline to induce SF-1 expression.
Table 2: Effect of SF-1 Knockdown on Target Gene Expression in H295R Cells
This table presents the impact of siRNA-mediated SF-1 knockdown on the mRNA levels of key genes involved in steroidogenesis.
| Gene | Function | Effect of SF-1 Knockdown |
| STAR | Steroidogenic Acute Regulatory Protein | Downregulation |
| CYP11A1 | Cholesterol side-chain cleavage enzyme | Downregulation |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Downregulation |
| CYP21A2 | 21-hydroxylase | Downregulation |
| HSD3B2 | 3β-hydroxysteroid dehydrogenase | Downregulation |
Data synthesized from Ehrlund, et al. (2012) and Ferraz, et al. as cited in ResearchGate.
Experimental Protocols
SF-1 Knockdown using siRNA in H295R Cells
This protocol outlines a general procedure for the transient knockdown of SF-1 in H295R cells using siRNA.
Materials:
-
NCI-H295R cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
SF-1 specific siRNA duplexes and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed H295R cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of serum-free medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells with the transfection complexes for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Add complete growth medium to the cells.
-
Incubate for an additional 48-72 hours before proceeding with downstream assays (e.g., cell viability, gene expression analysis).
-
-
Validation of Knockdown: Assess SF-1 mRNA and protein levels using qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.
Cell Viability Assay (WST-1 Assay)
This protocol describes a colorimetric assay to measure cell viability and proliferation.
Materials:
-
H295R cells treated with this compound or transfected with siRNA
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Plating: Seed the treated H295R cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated or control siRNA-transfected cells.
Mandatory Visualization
Caption: Experimental workflow for cross-validation.
Caption: SF-1 signaling pathway and inhibition points.
References
SID 7969543: A Comparative Guide to Off-Target Screening and Analysis
For researchers and drug development professionals, understanding the off-target profile of a small molecule inhibitor is critical for assessing its potential for therapeutic success and identifying potential safety liabilities. This guide provides a comparative analysis of SID 7969543, a selective inhibitor of Steroidogenic Factor-1 (SF-1, NR5A1), and discusses methodologies for comprehensive off-target screening.
Introduction to this compound
This compound is a potent and selective inhibitor of SF-1, a nuclear receptor that plays a crucial role in the development and function of endocrine tissues. It has an IC50 of 0.76 µM for SF-1 and demonstrates significantly lower activity against other nuclear receptors such as RORα and VP16 (>33 µM). In cell-based assays, this compound inhibits SF-1-dependent luciferase expression with an IC50 of 30 nM.[1][2] The development of selective SF-1 inhibitors is of interest for treating various conditions, including hormone-dependent cancers and metabolic disorders.[1]
Comparative Analysis of Off-Target Selectivity
While a comprehensive, broad-panel off-target screening for this compound against a wide range of protein families (e.g., kinases, G-protein coupled receptors, ion channels) is not publicly available, initial selectivity data demonstrates its specificity for SF-1 over other closely related nuclear receptors.
Table 1: Selectivity Profile of this compound Against a Panel of Nuclear Receptors
| Target | IC50 (µM) | Reference |
| SF-1 (NR5A1) | 0.76 | [1][2] |
| RORα | >33 | [1][2] |
| VP16 | >33 | [1][2] |
| LRH-1 | No inhibition observed |
Alternative SF-1 Inhibitors:
Several other molecules have been developed to target SF-1. One such example is OR-449 , a potent and orally bioavailable SF-1 antagonist. While direct, comprehensive off-target comparison data with this compound is not available, OR-449 has been shown to be selective and effective in preclinical models of adrenocortical cancer. A thorough off-target screening of any lead candidate is crucial to de-risk its progression in drug development.
Experimental Protocols
A critical assay for characterizing SF-1 inhibitors is the luciferase reporter assay, which measures the transcriptional activity of SF-1 in a cellular context.
SF-1 Luciferase Reporter Gene Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activation of a reporter gene (luciferase) by SF-1 in response to a specific stimulus.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for full-length human SF-1
-
Luciferase reporter plasmid containing SF-1 response elements (SFREs) upstream of the luciferase gene
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent
-
This compound and other test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SF-1 expression plasmid, the SFRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Recommended Off-Target Screening Workflow
To build a comprehensive safety and selectivity profile for a compound like this compound, a tiered off-target screening approach is recommended.
Caption: A general workflow for the off-target screening of a small molecule inhibitor.
Signaling Pathway of SF-1
Understanding the signaling pathway of SF-1 is essential for interpreting the effects of its inhibitors.
Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1).
Conclusion
This compound is a valuable research tool as a selective inhibitor of SF-1. The available data demonstrates its selectivity against a limited panel of other nuclear receptors. However, for a comprehensive understanding of its potential as a therapeutic agent, a broader off-target screening campaign is essential. This guide provides the framework for such an analysis, outlining the necessary experimental protocols and a logical workflow. By systematically evaluating the off-target profile, researchers can gain crucial insights into the safety and specificity of this compound and other SF-1 inhibitors, ultimately facilitating the development of safer and more effective therapeutics.
References
Independent validation of SID 7969543 inhibitory activity
An Independent Comparative Analysis of SID 7969543 and Other PI3K/mTOR Pathway Inhibitors
This guide provides a comparative analysis of the reported inhibitory activity of this compound against the well-characterized and independently validated phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals evaluating inhibitors of the PI3K/Akt/mTOR signaling pathway.
It is important to note that inhibitory activity for this compound is primarily documented in patent literature. As of this review, independent validation studies in peer-reviewed journals are not widely available. Therefore, this guide compares the initial patent data for this compound with publicly available, validated data for other common PI3K pathway inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Inhibitors targeting this pathway can be classified based on their specificity for different PI3K isoforms (e.g., pan-PI3K, isoform-specific) or their ability to dually inhibit both PI3K and mTOR.[3]
Below is a diagram illustrating the key components of the PI3K/Akt/mTOR pathway and the points of inhibition for the compounds discussed.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected, well-characterized PI3K/mTOR inhibitors. Lower IC50 values indicate greater potency.
| Compound Name | Target(s) | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | mTOR (IC50) | Data Source |
| This compound | PI3Kα / mTOR | 3 nM | Not Reported | Not Reported | Not Reported | 26 nM | Patent (WO 2014022128) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 nM | 33 nM | 3 nM | 75 nM | 580 nM | Vendor Data |
| Alpelisib (BYL719) | PI3Kα-specific | 5 nM | >1 µM | >1 µM | >1 µM | Not Active | Vendor Data, Clinical Study |
| Taselisib (GDC-0032) | PI3Kα/δ/γ | 0.29 nM (Ki) | 9.1 nM (Ki) | 0.12 nM (Ki) | 0.97 nM (Ki) | Not Active | Vendor Data |
Note: Data for Taselisib is presented as Ki (inhibition constant), which is comparable to IC50 for assessing potency.
Experimental Protocols for Inhibitor Validation
Validating the activity of kinase inhibitors like this compound involves a multi-step process, starting with biochemical assays and progressing to cell-based and in vivo models.
Biochemical Kinase Assays
These assays measure the direct inhibition of the purified kinase enzyme.
-
Methodology: A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reaction Setup: The purified kinase (e.g., PI3Kα or mTOR) is incubated with its substrate (e.g., PIP2 for PI3K), ATP, and varying concentrations of the inhibitor.
-
Detection: A fluorescently labeled antibody that specifically recognizes the phosphorylated product is added. A second antibody, labeled with a FRET partner, binds to the kinase or substrate.
-
Signal Reading: If the substrate is phosphorylated, the two fluorophores are brought into proximity, generating a FRET signal. The inhibitor's potency (IC50) is determined by measuring the reduction in this signal at different inhibitor concentrations.
-
Cell-Based Pathway Inhibition Assays
These assays confirm that the inhibitor can enter cells and block the signaling pathway in a biological context.
-
Methodology: Western Blotting for downstream markers is a standard approach.
-
Cell Treatment: Cancer cell lines with an active PI3K pathway (e.g., those with PIK3CA mutations) are treated with the inhibitor at various concentrations.
-
Cell Lysis: After incubation, cells are lysed to extract total protein.
-
Electrophoresis and Blotting: Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
Antibody Probing: The membrane is probed with primary antibodies specific for phosphorylated forms of downstream pathway proteins, such as p-Akt (Ser473) and p-S6K.
-
Analysis: A reduction in the phosphorylated proteins relative to total protein levels indicates successful pathway inhibition.
-
-
Methodology: High-Throughput Cellular Assays like LanthaScreen™ or CellSensor® provide quantitative data on pathway inhibition in a cellular environment. These assays often use TR-FRET or reporter gene technologies to measure the phosphorylation of specific pathway components (like Akt) or the activity of downstream transcription factors (like FOXO3).
General Experimental Workflow
The validation of a novel kinase inhibitor typically follows a logical progression from in vitro characterization to in vivo efficacy studies. The diagram below outlines this general workflow.
References
Safety Operating Guide
Proper Disposal Procedures for SID 7969543: A Guide for Laboratory Professionals
For immediate reference, it is critical to note that SID 7969543, identified as the selective steroidogenic factor-1 (SF-1, NR5A1) inhibitor ML019, with the chemical name Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate and CAS number 868224-64-0, is intended for laboratory research use only.[1][2] The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with extreme caution, and disposal must be conducted in strict adherence to institutional, local, and national regulations for hazardous waste.
This guide provides a comprehensive framework for the safe disposal of this compound, synthesized from general laboratory chemical waste management protocols and information on structurally related compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of a publicly available, detailed Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandatory. The primary hazards can be inferred from the isoquinoline core structure and the general nature of novel research compounds.
Summary of Potential Hazards:
| Hazard Category | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | Assumed to be harmful if swallowed or in contact with skin. | Avoid ingestion and skin contact. |
| Skin Corrosion/Irritation | Potential for skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Potential for serious eye irritation or damage. | Use chemical safety goggles and a face shield. |
| Reactivity | Reactivity profile is unknown. | Avoid mixing with strong oxidizing agents, acids, or bases unless compatibility is known. |
| Environmental Hazards | Potential for harm to aquatic life. | Prevent release into the environment. Dispose of as hazardous chemical waste. |
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling the solid form outside of a certified chemical fume hood where dust may be generated.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
-
Collect waste this compound (solid compound) and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its likely solvents (e.g., a high-density polyethylene (HDPE) bottle for solutions).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Labeling
-
The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate"
-
The CAS Number: "868224-64-0"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][3]
-
The SAA must be at or near the point of generation and inspected weekly for any signs of leakage.[1]
-
Ensure the container is securely capped at all times, except when adding waste.[1]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Do not rinse the empty container into the sink. If rinsing is necessary for decontamination, the rinsate must be collected and disposed of as hazardous waste.[4]
-
Seal and label the empty container for disposal through your institution's hazardous waste program.
Step 5: Scheduling Waste Pickup
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical via standard trash or down the drain.[5][6]
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste management and will provide protocols that are compliant with all applicable regulations.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ML019 (this compound)|868224-64-0|MSDS [dcchemicals.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
